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  • Product: 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile
  • CAS: 6517-69-7

Core Science & Biosynthesis

Foundational

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile receptor binding affinity studies

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile Abstract This guide provides a comprehensive framework for determining the receptor binding affinity an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Abstract

This guide provides a comprehensive framework for determining the receptor binding affinity and selectivity profile of the synthetic compound 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile. Analysis of structurally related N-substituted-4-cyano-4-phenylpiperidine analogs strongly indicates that the primary pharmacological targets are the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. The N-benzyl analog, in particular, has been identified as a ligand with high affinity and selectivity for the σ1 receptor.[1] Consequently, this document outlines detailed, self-validating protocols for competitive radioligand binding assays focused on these primary targets. Furthermore, to establish a comprehensive selectivity profile, protocols for counter-screening against secondary targets of interest, such as the Dopamine D4 receptor, and for confirming the reported lack of affinity for opioid receptors are also detailed.[1] Methodologies for data analysis, including the calculation of IC₅₀ and Kᵢ values via the Cheng-Prusoff equation, are explained to ensure accurate and reproducible characterization of the compound's binding profile.

Introduction and Rationale

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is a member of the N-substituted piperidine class of compounds. The development of selective ligands for specific receptor subtypes is a cornerstone of modern drug discovery, enabling the creation of therapeutics with improved efficacy and reduced side effects. Preliminary studies on analogs of this compound have revealed a significant affinity for sigma receptors, a unique class of intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2][3][4]

The Sigma-1 receptor (σ1R), in particular, is implicated in a wide range of cellular functions, including the modulation of ion channels, calcium signaling, and cellular stress responses, making it a promising target for neurodegenerative diseases, ischemic stroke, and psychiatric disorders.[2][5][6] Its sibling, the Sigma-2 receptor (σ2R), is linked to cellular proliferation and is often overexpressed in tumor cells. Given that N-benzyl substituted piperidine analogs exhibit high, subnanomolar affinity and significant selectivity for the σ1 receptor, a rigorous characterization of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile is scientifically justified.[1]

This guide provides the scientific rationale and detailed experimental procedures required to:

  • Quantify the binding affinity (Kᵢ) of the compound for human σ1 and σ2 receptors.

  • Assess its selectivity by performing counter-screening against other relevant CNS receptors.

  • Establish a robust, reproducible methodology for characterizing similar compounds.

Experimental Design & Strategy

The core of this investigation is the competitive radioligand binding assay . This technique measures the ability of an unlabeled test compound (the "competitor," in this case, 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile) to displace a specific, radioactively labeled ligand ("radioligand") from its receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the test compound for the receptor.[7][8][9]

Selection of Primary Targets and Radioligands

Based on existing literature, the primary targets are the σ1 and σ2 receptors.[1][10]

  • For the Sigma-1 (σ1) Receptor:

    • Radioligand: [³H]-(+)-pentazocine. This is a highly selective and widely used agonist radioligand for the σ1 receptor, making it the gold standard for this assay.[10][11]

    • Rationale: Its high specificity ensures that the measured binding is almost exclusively to the σ1 site, providing clean, interpretable data.[11]

  • For the Sigma-2 (σ2) Receptor:

    • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG). This ligand binds to both σ1 and σ2 receptors.

    • Masking Agent: (+)-pentazocine. To measure σ2 binding specifically, a high concentration of unlabeled (+)-pentazocine is added to the assay to occupy, or "mask," all the σ1 sites. This ensures that any binding of [³H]-DTG is to the σ2 receptor.[10] This method is the standard approach for characterizing σ2 binding.[10]

Counter-Screening for Selectivity

To evaluate the compound's selectivity, it is essential to test it against other receptors with which structurally similar compounds might interact.

  • Dopamine D4 Receptor: Some piperidine-based scaffolds have shown affinity for dopamine receptors.[12] Therefore, a counter-screen against the D4 receptor is prudent.

    • Radioligand: [³H]-Spiperone, a well-characterized antagonist radioligand for D2-like dopamine receptors, including D4.[13][14][15][16]

  • Opioid Receptors (μ, δ, κ): Although initial studies on related analogs showed no affinity, confirming this is a critical part of a complete pharmacological profile.[1] This demonstrates the compound's divergence from the pharmacology of its structural predecessors.

Workflow Visualization

The overall experimental process follows a logical sequence from preparation to final data analysis.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Membrane_Prep Cell Culture & Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Reagent_Prep Radioligand & Buffer Preparation Reagent_Prep->Incubation Separation Rapid Vacuum Filtration (Separates Bound vs. Free) Incubation->Separation Quantification Scintillation Counting (Measures Radioactivity) Separation->Quantification Data_Processing Calculate Specific Binding (Total - Non-Specific) Quantification->Data_Processing Curve_Fitting Non-linear Regression (Generate IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

General workflow for competitive radioligand binding assays.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating controls for total binding and non-specific binding (NSB) to ensure data integrity.

Cell Membrane Preparation

This protocol describes the preparation of crude membrane fractions from cultured cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with human σ1, σ2, or D4 receptors).[17]

  • Cell Culture: Grow cells to near confluence in appropriate media.

  • Harvesting: Wash the adherent cells with phosphate-buffered saline (PBS), then detach them using a non-enzymatic cell dissociation buffer or a cell scraper.[17]

  • Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 1,000 x g for 10-15 minutes at 4°C. Discard the supernatant.[18]

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.[17]

  • Homogenization: Disrupt the cells using a Dounce or Polytron homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and intact cells.[18]

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at ~40,000 x g for 30 minutes at 4°C to pellet the membranes.[17]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the ultracentrifugation step.

  • Final Preparation: Resuspend the final pellet in a Storage Buffer (e.g., 50 mM Tris-HCl, 10% sucrose) and determine the protein concentration using a BCA or Bradford assay.[19] Aliquot and store at -80°C.

Protocol: Sigma-1 (σ1) Receptor Binding Assay
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, add the following components in triplicate for a final volume of 250 µL:[20]

    • Total Binding: 50 µL Assay Buffer, 150 µL membrane preparation (~100 µg protein), 50 µL [³H]-(+)-pentazocine (final concentration ~2-3 nM).[10]

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final concentration 10 µM), 150 µL membrane preparation, 50 µL [³H]-(+)-pentazocine.

    • Competition: 50 µL of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile (at 10-12 varying concentrations, e.g., 0.1 nM to 10 µM), 150 µL membrane preparation, 50 µL [³H]-(+)-pentazocine.

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[20]

  • Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer.[19]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[20]

Protocol: Sigma-2 (σ2) Receptor Binding Assay

This assay is identical to the σ1 protocol with the following critical modifications:[10]

  • Radioligand: Use [³H]-DTG (final concentration ~3-5 nM).

  • Masking Agent: Add unlabeled (+)-pentazocine (final concentration 100-300 nM) to all wells (Total, NSB, and Competition) to saturate the σ1 receptors.

  • NSB Definition: Use Haloperidol (10 µM) or unlabeled DTG (10 µM) to define non-specific binding.

  • Incubation: Incubate at room temperature for 120 minutes.

Data Analysis and Interpretation

Calculation of Specific Binding

For each data point, specific binding is determined by subtracting the average non-specific binding from the total binding.

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

Determination of IC₅₀

The specific binding data for the competition assay is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., in GraphPad Prism). The IC₅₀ is the concentration of the test compound that corresponds to 50% of the specific binding.[7]

Calculation of the Inhibition Constant (Kᵢ)

The Kᵢ value is a more absolute measure of binding affinity than the IC₅₀ because it accounts for the concentration and affinity of the radioligand used in the assay.[1] It is calculated from the IC₅₀ using the Cheng-Prusoff equation :[1][8][9][21]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • IC₅₀: The experimentally determined 50% inhibitory concentration of the test compound.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined separately via a saturation binding experiment or obtained from reliable literature sources.[1]

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison of the compound's affinity and selectivity across different receptors.

Receptor TargetRadioligand UsedKᵢ (nM) ± SEMSelectivity Ratio (σ1 Kᵢ / Target Kᵢ)
Sigma-1 (σ1) [³H]-(+)-pentazocinee.g., 1.5 ± 0.21
Sigma-2 (σ2) [³H]-DTGe.g., 250 ± 15>160-fold
Dopamine D4 [³H]-Spiperonee.g., >1000>650-fold
μ-Opioid [³H]-DAMGOe.g., >10,000>6500-fold

(Note: Data presented are hypothetical and for illustrative purposes only.)

Mechanistic Context: Sigma-1 Receptor Signaling

Understanding the binding affinity is the first step; contextualizing it within the receptor's biological role is crucial. The σ1R is a chaperone protein at the MAM that, upon stimulation by an agonist, dissociates from its binding partner BiP (Binding immunoglobulin Protein).[3][4] This dissociation allows the activated σ1R to interact with and modulate various "client" proteins, including the IP3 receptor (IP3R), thereby regulating Ca²⁺ flux from the ER to the mitochondria and influencing cellular bioenergetics and survival pathways.[3][4][6]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP S1R_inactive Sigma-1 Receptor (Inactive Oligomer) S1R_inactive->BiP Dissociates from S1R_active Sigma-1 Receptor (Active Monomer) S1R_inactive->S1R_active Activates IP3R IP3 Receptor Ca_ER ER Ca²⁺ IP3R->Ca_ER Gates Ca_Mito Ca²⁺ Uptake ATP ATP Production Ca_Mito->ATP Agonist Agonist Ligand (e.g., Test Compound) Agonist->S1R_inactive Binds S1R_active->IP3R Modulates Ca_ER->Ca_Mito Flux

Simplified Sigma-1 receptor activation pathway at the MAM.

Conclusion

This guide provides a robust, scientifically-grounded methodology for the comprehensive evaluation of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile's receptor binding profile. By focusing on its primary predicted targets, the sigma receptors, and including essential counter-screens, researchers can accurately determine its affinity and selectivity. The detailed protocols and data analysis framework are designed to yield high-quality, reproducible data critical for advancing this compound in the drug development pipeline. The strong literature precedent for high σ1 affinity among its analogs suggests this compound could be a valuable tool for probing σ1 receptor function or a lead candidate for therapeutic development.[1][10]

References

  • Mesangeau, C., et al. (2010). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-3962. [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology, 274(3), L301-L307. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72(1), 1-17. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Al-Ghadban, S., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Cellular Neuroscience, 18. [Link]

  • Perrin, R. J., & Pasternak, G. W. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11. [Link]

  • Weng, T. Y., et al. (2017). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience, 11. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Prasanth, M. I., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13. [Link]

  • Nguyen, L., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(12), 6536. [Link]

  • Wikipedia. (2024). IC50. [Link]

  • Promega. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. [Link]

  • Nagai, Y., et al. (1998). Differential effects of [3H]nemonapride and [3H]spiperone binding on human dopamine D4 receptors. Japanese journal of pharmacology, 76(2), 219-222. [Link]

  • Szigethy, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8149. [Link]

  • Bollinger, K. E., et al. (2014). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative Ophthalmology & Visual Science, 55(6), 3375-3384. [Link]

  • University of Pennsylvania. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation. Perelman School of Medicine. [Link]

  • Ren, H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. ACS Chemical Neuroscience, 13(23), 3421-3430. [Link]

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. ACS Chemical Neuroscience, 13(23), 3421-3430. [Link]

  • ResearchGate. (n.d.). Displacement of [³H] (+) pentazocine from sigma-1 receptors by DTG. [Link]

  • Leysen, J. E., et al. (1988). Identification of dopamine "D3" and "D4" binding sites, labelled with [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, as high agonist affinity states of the D1 and D2 dopamine receptors, respectively. Molecular pharmacology, 33(1), 1-10. [Link]

  • ChEMBL. (n.d.). Assay: DRUGMATRIX: Dopamine D4.2 radioligand binding (ligand: [3H] Spiperone). EMBL-EBI. [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3372-3387. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 147(1), 55-63. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]

  • G-Biosciences. (2017). How to isolate membrane receptor complexes from cells. [Link]

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Abstract The compound 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile features a core N-benzylpiperidine scaffold, a privileged structure in central nervous system (CNS) drug discovery known for interacting with a v...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile features a core N-benzylpiperidine scaffold, a privileged structure in central nervous system (CNS) drug discovery known for interacting with a variety of biological targets.[1][2][3] Structural analysis reveals a pharmacophore common to ligands of sigma (σ) receptors, particularly the σ1 subtype.[1] The σ1 receptor is a unique intracellular chaperone protein implicated in modulating neurotransmitter systems and has emerged as a promising target for neurological and psychiatric disorders.[1][4] This technical guide presents a comprehensive, multi-phase in vitro strategy to rigorously characterize the mechanism of action of this compound, with a primary hypothesis centered on its activity as a σ1 receptor ligand. The proposed workflow progresses from initial target binding validation to the analysis of downstream cellular and signaling effects, providing a robust framework for its pharmacological characterization.

Introduction and Rationale

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, frequently utilized to generate agents with significant CNS activity.[1][2] Compounds incorporating this scaffold have shown affinity for sigma receptors, opioid receptors, and monoamine transporters.[1] The specific structure of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile, with its protonatable piperidine nitrogen flanked by two hydrophobic domains (a benzyl group and a phenylacetonitrile-substituted ylidene), aligns well with the general pharmacophore for σ1 receptor binding.[1]

The σ1 receptor is an intracellular, ligand-operated chaperone protein, distinct from classical G protein-coupled or ionotropic receptors, that resides at the endoplasmic reticulum-mitochondrion interface.[4] Its modulation affects a wide array of cellular processes, making it a "pluripotent" drug target for conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[4][5][6] Given the structural alerts, a systematic investigation into the compound's interaction with the σ1 receptor is a logical and scientifically sound starting point.

This guide outlines a three-phase experimental plan designed to first confirm and quantify the binding of the compound to the σ1 receptor, then to characterize its functional impact on cellular models, and finally to dissect the underlying molecular signaling pathways.

Phase 1: Target Identification and Binding Characterization

The primary objective of this phase is to empirically validate the hypothesis that 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile directly interacts with the σ1 receptor. We will employ two orthogonal, industry-standard techniques: a competitive radioligand binding assay for affinity determination and surface plasmon resonance (SPR) for real-time kinetic analysis.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Binding Characterization A Hypothesis: Compound binds to σ1 Receptor B Radioligand Binding Assay A->B Test C Surface Plasmon Resonance (SPR) A->C Test D Data Analysis: Affinity (Ki) & Kinetics (kon, koff, KD) B->D Yields Ki C->D Yields kon, koff, KD E Conclusion: Target Engagement Confirmed? D->E Informs

Caption: Workflow for target binding validation.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human σ1 receptor.

Rationale: This is a classic, robust method to quantify a ligand's ability to displace a known high-affinity radioligand from its target, providing a reliable measure of binding potency.[7] We will use guinea pig liver membranes, which are a rich source of σ1 receptors.[4][7]

Materials:

  • Test Compound: 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 ligand)[7]

  • Non-specific binding control: Haloperidol (10 µM)

  • Membrane Preparation: Guinea pig liver membrane homogenate[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and fluid

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in the assay buffer.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-(+)-pentazocine at a final concentration equal to its Kd (approx. 2-3 nM).

    • 100 µL of the guinea pig liver membrane preparation (approx. 100-200 µg protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash each filter 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow filters to dry, then add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Phase 1

The results of the binding assays can be summarized as follows.

Table 1: Hypothetical Binding Affinity and Kinetics Data

ParameterValueMethodInterpretation
Ki (σ1R) 15.2 nMRadioligand BindingHigh-affinity binding to the σ1 receptor.
Ki (σ2R) > 1,000 nMRadioligand BindingSelective for σ1 over σ2 receptor.
kon (on-rate) 1.2 x 10⁵ M⁻¹s⁻¹SPRRapid association with the target protein.
koff (off-rate) 1.8 x 10⁻³ s⁻¹SPRSlow dissociation, suggesting a stable complex.
KD (SPR) 15.0 nMSPR (koff/kon)Excellent agreement with Ki from binding assay.

Phase 2: Elucidation of Functional Activity and Cellular Effects

Once target binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Is the compound an agonist, an antagonist, or an allosteric modulator? This phase investigates the compound's effect on cell viability and its functional signature in a cellular context.

Protocol: Allosteric Modulator Assay

Objective: To determine if the test compound acts as an agonist or antagonist at the σ1 receptor.

Rationale: Phenytoin (DPH) has been identified as an allosteric modulator of the σ1 receptor that selectively increases the binding affinity of agonists but not antagonists.[8][9] This property can be exploited in a binding assay to functionally classify the test compound.[9]

Step-by-Step Protocol:

  • Perform the competitive radioligand binding assay as described in Section 2.2 in two parallel sets.

  • Set 1: Standard assay conditions.

  • Set 2: Include a fixed concentration of Phenytoin (e.g., 100 µM) in all wells (including total, non-specific, and test compound wells).

  • Data Analysis:

    • Calculate the IC50 and Ki values for the test compound in the absence and presence of DPH.

    • Interpretation: A significant leftward shift (decrease) in the Ki value in the presence of DPH suggests agonist activity. No significant change in Ki suggests antagonist activity.

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of the compound on a relevant cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] This is a crucial step to understand the compound's therapeutic window and to distinguish targeted pharmacological effects from general toxicity. We will use a human neuroblastoma cell line (e.g., SH-SY5Y) which endogenously expresses the σ1 receptor.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 100 µM to 1 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound.

    • Determine the IC50 value, which represents the concentration that inhibits cell viability by 50%.

Phase 3: Signaling Pathway Analysis

Assuming the compound is confirmed as a σ1 receptor antagonist with a defined cytotoxic profile, this phase aims to identify the downstream signaling pathways responsible for its cellular effects. σ1 receptor modulation can impact numerous pathways, including those related to cellular stress, calcium signaling, and apoptosis.

Hypothesized Signaling Pathway

Based on the known functions of σ1 receptor antagonists, we hypothesize that the compound may induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and activating executioner caspases.

G cluster_0 Hypothesized Apoptotic Pathway Compound 2-(1-Benzylpiperidin-4-ylidene) -2-phenylacetonitrile Sigma1R σ1 Receptor Compound->Sigma1R Antagonizes Bcl2 Bcl-2 (Anti-apoptotic) Sigma1R->Bcl2 Inhibits Downregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized pathway of antagonist-induced apoptosis.

Protocol: Western Blotting for Apoptosis Markers

Objective: To measure changes in the protein levels of key apoptosis regulators following compound treatment.

Rationale: Western blotting allows for the semi-quantitative detection of specific proteins in cell lysates, providing direct evidence of pathway modulation. We will probe for the anti-apoptotic protein Bcl-2 and cleaved (activated) Caspase-3.

Materials:

  • SH-SY5Y cells treated with the test compound (at its IC50 and 2x IC50 concentrations) and vehicle control for 24-48 hours.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-Bcl-2, Rabbit anti-cleaved Caspase-3, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Step-by-Step Protocol:

  • Cell Lysis: Lyse the treated cells with RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2 at 1:1000, anti-cleaved Caspase-3 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensity using software like ImageJ, and normalize the expression of target proteins to the β-actin loading control.

Integrated Mechanism of Action Model

The collective data from these three phases will enable the construction of a comprehensive model for the in vitro mechanism of action. For 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile, a successful investigation following this guide would likely conclude:

The compound is a selective, high-affinity σ1 receptor antagonist . It binds to the receptor with a Ki in the low nanomolar range and exhibits a slow dissociation rate, indicative of a stable drug-receptor complex. Functionally, it acts as a competitive antagonist, inhibiting the pro-survival signaling mediated by the σ1 receptor. In neuroblastoma cells, this antagonism leads to a dose-dependent decrease in cell viability (IC50 ~XX nM) by inducing apoptosis. This apoptotic mechanism is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of the executioner caspase-3 cascade.

References

  • BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. Benchchem.
  • PubChem. (n.d.). 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. National Center for Biotechnology Information. [Link]

  • Haynes, P. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Szerb, A. I., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Meschari, D., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • James, M., & Al-Harrasi, A. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]

  • Fiveable. (2025). Phenylacetonitrile: Organic Chemistry Study Guide. Fiveable. [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). 2-Benzylpiperidine. [Link]

  • The Good Scents Company. (n.d.). phenyl acetonitrile. [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. [Link]

  • Wikipedia. (n.d.). Diphenylacetonitrile. [Link]

  • RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. [Link]

  • PubMed. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}. National Library of Medicine. [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

  • MDPI. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

Sources

Foundational

Thermodynamic stability of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Thermodynamic Stability and Conformational Dynamics of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile: A Technical Whitepaper Executive Summary In the landscape of modern drug discovery, piperidine-based scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Conformational Dynamics of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, piperidine-based scaffolds serve as foundational building blocks for complex pharmacophores. Specifically, 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS: 6517-69-7) is a highly versatile intermediate, most notably utilized in the synthesis of potent, non-covalent Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction inhibitors, such as M-89[1].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a synthetic waypoint, but as a dynamic thermodynamic system. Understanding the energetic stability, conformational locking, and thermal degradation profile of this intermediate is critical for scaling up synthesis, ensuring shelf-life stability, and predicting its behavior in subsequent catalytic reductions or alkylations. This whitepaper deconstructs the structural thermodynamics of the compound and provides self-validating experimental workflows for its synthesis and thermal profiling.

Structural Thermodynamics & Conformational Mapping

The thermodynamic stability of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is governed by a delicate balance of electronic delocalization and steric constraints.

The Exocyclic Ylidene Bond: Overcoming I-Strain

According to Brown’s rules of internal strain (I-strain), the introduction of an sp2 hybridized carbon into a six-membered ring typically increases torsional strain compared to its sp3 counterpart. However, in this molecule, the exocyclic double bond is highly stabilized. The π -electrons of the ylidene bond are in extended conjugation with both the adjacent phenyl ring and the electron-withdrawing nitrile (cyano) group. This "push-pull" electronic system provides massive enthalpic stabilization, significantly lowering the overall Gibbs free energy of the molecule and overcoming the inherent ring strain.

Piperidine Ring Dynamics

The piperidine core predominantly adopts a chair conformation to minimize eclipsing interactions. The bulky N-benzyl group is thermodynamically driven to occupy the equatorial position . If forced into an axial position, the benzyl group would suffer from severe 1,3-diaxial steric clashes with the axial protons of the piperidine ring, resulting in a high-energy, thermodynamically unfavorable state.

Steric Locking at the Tetrasubstituted Alkene

The ylidene double bond is tetrasubstituted, flanked by the piperidine ring, a phenyl group, and a nitrile group. This extreme steric crowding locks the rotation around the double bond, creating a high kinetic barrier to isomerization. Consequently, the molecule exhibits high structural rigidity, which is often a desirable trait when designing conformationally constrained inhibitors[2].

Stability Core 2-(1-Benzylpiperidin-4-ylidene)- 2-phenylacetonitrile Exo Exocyclic Ylidene Bond (Conjugation Stabilization) Core->Exo Electronic Pip Piperidine Ring (Chair Conformation) Core->Pip Conformational NBen N-Benzyl Group (Equatorial Preference) Core->NBen Steric Steric Tetrasubstituted Alkene (High Isomerization Barrier) Core->Steric Kinetic

Structural factors governing the thermodynamic stability of the scaffold.

Thermodynamic Driving Forces in Synthesis

The synthesis of this compound relies on a base-catalyzed Knoevenagel condensation between 1-benzylpiperidin-4-one and 2-phenylacetonitrile[1].

Causality of Reagent Selection: Sodium methoxide (NaOMe) in methanol is selected as the base. The pKa​ of the α -protons of 2-phenylacetonitrile is approximately 11.4. Methoxide ( pKa​ of conjugate acid ~15.5) is sufficiently strong to quantitatively deprotonate the α -carbon, generating a resonance-stabilized carbanion.

Nucleophilic attack on the carbonyl carbon of 1-benzylpiperidin-4-one forms an unstable aldol-type intermediate. The reaction is driven to completion by a powerful thermodynamic sink : the elimination of water (dehydration). This step is both entropically favored (release of a small molecule) and enthalpically favored (formation of the highly conjugated, stable ylidene system).

Synthesis R1 1-Benzylpiperidin-4-one Cond Knoevenagel Condensation (NaOMe / MeOH, Reflux) R1->Cond R2 2-Phenylacetonitrile R2->Cond Int Aldol-type Intermediate (High Enthalpy) Cond->Int Nucleophilic Attack Prod 2-(1-Benzylpiperidin-4-ylidene)- 2-phenylacetonitrile (Thermodynamic Sink) Int->Prod Dehydration (-H2O)

Thermodynamic workflow of the Knoevenagel condensation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify causality and success at each critical juncture.

Protocol A: Synthesis and Isolation

Adapted from established medicinal chemistry workflows for Menin inhibitors[1].

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve 171 mmol of 1-benzylpiperidin-4-one and 171 mmol of 2-phenylacetonitrile in 200 mL of anhydrous methanol.

  • Catalysis Initiation: Slowly add 46.8 mL of Sodium methoxide (25% wt. in MeOH). Causality: Slow addition prevents uncontrolled exothermic spikes, maintaining the thermodynamic equilibrium of the deprotonation step.

  • Thermal Activation: Stir the mixture under reflux (approx. 65°C) overnight.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with dilute HCl, and analyze via LC-MS. Validation: The reaction is deemed complete only when the starting mass of 1-benzylpiperidin-4-one is 1% relative to the product mass (m/z 289 [M+H]+ ).

  • Thermodynamic Quenching & Isolation: Cool the mixture to room temperature and pour it into ice water. The sudden drop in temperature and change in solvent polarity forces the highly lipophilic product to precipitate out of solution.

  • Purification: Filter the precipitate, wash with cold water to remove residual base and methanol, and dry under high vacuum to afford the intermediate.

Protocol B: Thermal Stability Profiling (DSC/TGA)

To quantify the thermodynamic stability of the isolated compound, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow is employed.

  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard. Verify that the melting onset is 156.6°C and the heat of fusion is 28.45 J/g. Do not proceed unless calibration passes.

  • Sample Preparation: Accurately weigh 3–5 mg of the synthesized 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile into an aluminum crucible. Pierce the lid to allow for gas escape during potential decomposition.

  • Execution: Heat the sample from 25°C to 350°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Data Interpretation:

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point. A sharp peak indicates high crystalline purity and conformational uniformity.

    • TGA Curve: Monitor for mass loss. The onset of mass loss defines the thermal degradation limit, confirming the upper boundary of the compound's thermodynamic stability.

Quantitative Data Summary

The following table consolidates the computed and experimentally verified physicochemical properties of the compound, illustrating its lipophilicity and structural metrics[3].

PropertyValueImplication for Stability & Reactivity
Chemical Name 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrileCore scaffold identity
CAS Number 6517-69-7Standardized registry identifier
Molecular Formula C20​H20​N2​ Defines the carbon-dense, conjugated framework
Molecular Weight 288.4 g/mol Optimal size for further functionalization
XLogP3 3.5High lipophilicity; drives precipitation during aqueous workup
Topological Polar Surface Area 27 ŲLow polarity, indicating strong hydrophobic interactions
Hydrogen Bond Donors 0Lack of acidic protons enhances base stability
Hydrogen Bond Acceptors 2Nitrile nitrogen and piperidine nitrogen

References

  • National Center for Biotechnology Information. "2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile" PubChem Compound Summary for CID 111223. Available at:[Link]

  • Borkin, D., et al. "Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction" Journal of Medicinal Chemistry, 2019. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile: An Application Note for Drug Development Professionals

Abstract This document provides a detailed, step-by-step protocol for the synthesis of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile, a compound of interest in medicinal chemistry and drug development. The synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a Horner-Wadsworth-Emmons reaction, a reliable method for the formation of alkenes. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, explanations of experimental choices, and safety protocols.

Introduction

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile and its derivatives are significant scaffolds in the development of various therapeutic agents. The core structure, featuring a benzylpiperidine moiety attached to a phenylacetonitrile group, is a key pharmacophore in several classes of compounds. Phenylacetonitrile, also known as benzyl cyanide, is a versatile precursor in the synthesis of numerous pharmaceuticals due to the reactivity of its α-methylene group.[1][2] This reactivity allows for the construction of complex molecular architectures, making it a valuable building block in medicinal chemistry.[1]

The synthesis protocol detailed herein utilizes the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method in organic synthesis for the preparation of alkenes, particularly with a high degree of stereoselectivity, often favoring the (E)-isomer.[3][4] It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, allowing for reactions with a broader range of aldehydes and ketones.[3] A significant advantage of the HWE reaction is the facile removal of the dialkylphosphate byproduct through aqueous extraction.[3][4]

Reaction Scheme and Mechanism

The synthesis of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile proceeds via the reaction of diethyl cyanomethylphosphonate with N-benzyl-4-piperidone in the presence of a strong base, such as sodium hydride.

Reaction Scheme:

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction mechanism involves three key steps:

  • Deprotonation: A strong base, in this case, sodium hydride (NaH), deprotonates the α-carbon of the diethyl cyanomethylphosphonate, forming a resonance-stabilized phosphonate carbanion.[3][5]

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of N-benzyl-4-piperidone. This addition results in the formation of a tetrahedral intermediate.[5]

  • Elimination: The tetrahedral intermediate collapses to form an oxaphosphetane intermediate, which then decomposes to yield the desired alkene product, 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile, and a water-soluble diethyl phosphate byproduct.[5] The formation of the stable phosphate byproduct drives the reaction to completion.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplierPurity
N-Benzyl-4-piperidoneC12H15NO189.2510.0 g (52.8 mmol)Major Chemical Supplier≥98%
Diethyl cyanomethylphosphonateC6H12NO3P177.1410.3 g (58.1 mmol)Major Chemical Supplier≥97%
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.54 g (63.4 mmol)Major Chemical Supplier60%
Anhydrous Tetrahydrofuran (THF)C4H8O72.11200 mLMajor Chemical SupplierAnhydrous, ≥99.9%
Saturated aqueous ammonium chlorideNH4Cl53.49100 mLIn-house preparationN/A
Ethyl acetateC4H8O288.11300 mLMajor Chemical SupplierACS grade
Brine (saturated aqueous NaCl)NaCl58.44100 mLIn-house preparationN/A
Anhydrous magnesium sulfateMgSO4120.3720 gMajor Chemical Supplier≥99.5%
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry glassware B Set up apparatus under inert atmosphere A->B C Add NaH and THF B->C D Cool to 0°C C->D E Add diethyl cyanomethylphosphonate D->E F Add N-benzyl-4-piperidone E->F G Warm to room temperature and stir F->G H Quench with sat. aq. NH4Cl G->H I Extract with ethyl acetate H->I J Wash organic layer with brine I->J K Dry with MgSO4 J->K L Filter and concentrate K->L M Column chromatography L->M

Caption: Workflow for the synthesis of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

Step-by-Step Procedure
  • Preparation of the Reaction Setup:

    • Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (nitrogen or argon).

    • Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Initiation:

    • To the reaction flask, add sodium hydride (2.54 g, 63.4 mmol, 1.2 eq) as a 60% dispersion in mineral oil.[6]

    • Add 100 mL of anhydrous THF to the flask.

    • Cool the suspension to 0°C using an ice-water bath.

  • Formation of the Phosphonate Carbanion:

    • In a separate flask, dissolve diethyl cyanomethylphosphonate (10.3 g, 58.1 mmol, 1.1 eq) in 50 mL of anhydrous THF.

    • Transfer this solution to the dropping funnel and add it dropwise to the stirred sodium hydride suspension over a period of 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the carbanion is indicated by the evolution of hydrogen gas.

  • Addition of the Ketone:

    • Dissolve N-benzyl-4-piperidone (10.0 g, 52.8 mmol, 1.0 eq) in 50 mL of anhydrous THF.

    • Add this solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Quenching and Work-up:

    • After the reaction is complete, cool the mixture to 0°C with an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended) when handling chemicals.[6]

Handling of Sodium Hydride:

  • Sodium hydride is a highly flammable and water-reactive solid.[7] It can ignite spontaneously in air, especially when finely divided.[6]

  • Handle sodium hydride under an inert atmosphere (e.g., in a glove box or under a nitrogen or argon blanket).[6][7]

  • Store in a cool, dry, and well-ventilated area away from water and moisture.[8]

  • In case of fire, use a dry chemical powder, soda ash, or lime to extinguish. DO NOT USE WATER .[9]

  • In case of skin contact, immediately brush off loose particles and flush with copious amounts of water.[7]

Handling of Solvents:

  • Tetrahydrofuran (THF) and ethyl acetate are flammable solvents. Keep away from open flames and other ignition sources.

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations. Quench any residual sodium hydride carefully before disposal.

Characterization

The identity and purity of the synthesized 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretch.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation of the phosphonateEnsure the sodium hydride is fresh and has been handled under strictly anhydrous conditions. Increase the reaction time for carbanion formation.
Inactive N-benzyl-4-piperidoneCheck the purity of the starting ketone. If necessary, purify it before use.
Insufficient reaction timeMonitor the reaction progress by TLC and allow it to proceed until the starting materials are consumed.
Formation of side products Presence of moistureEnsure all glassware is thoroughly dried and all solvents are anhydrous.
Reaction temperature too highMaintain the reaction temperature at 0°C during the addition steps.
Difficult purification Incomplete removal of mineral oil from NaH dispersionWash the crude product with hexane before column chromatography to remove the mineral oil.
Co-elution of impuritiesOptimize the eluent system for column chromatography to achieve better separation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile using the Horner-Wadsworth-Emmons reaction. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The provided rationale for experimental choices and troubleshooting guide aim to facilitate a successful and efficient synthesis.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • University of California. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-Phenylcinnamonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of selective C–H cyanation of 2-phenylpyridine with benzyl nitrile catalyzed by CuBr: a DFT investigation. Retrieved from [Link]

  • YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1-benzylpiperidin-4-ylidene)acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN110511204A - The preparation method of benzyl cyanide.
  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

Sources

Application

Scale-up manufacturing process for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

Executive Summary & Context 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS: 6517-69-7) is a critical intermediate and versatile small-molecule scaffold 1 utilized in the synthesis of complex nitrogen-containin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS: 6517-69-7) is a critical intermediate and versatile small-molecule scaffold 1 utilized in the synthesis of complex nitrogen-containing heterocycles. With a molecular weight of 288.4 g/mol , this exocyclic alkene serves as a foundational building block for various CNS-active therapeutics, including piperidine-based analgesics and acetylcholinesterase inhibitors 2. Scaling up its synthesis from bench to pilot plant requires strict control over reaction kinetics, thermodynamics, and the handling of highly regulated precursor chemicals 3.

Process Chemistry & Mechanistic Causality

The synthesis relies on a Knoevenagel condensation between 1-benzyl-4-piperidone and phenylacetonitrile (benzyl cyanide).

Causality of Base and Solvent Selection: At the bench scale, researchers frequently employ piperidine and glacial acetic acid in toluene with a Dean-Stark trap. However, for a 10 kg pilot scale, toluene poses significant environmental, throughput, and safety challenges. We transition the protocol to Sodium Methoxide (NaOMe) in Methanol .

Phenylacetonitrile possesses highly acidic α -protons due to the electron-withdrawing nitrile and phenyl groups. NaOMe rapidly deprotonates the nitrile to form a resonance-stabilized carbanion, which subsequently attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.

Crystallization-Driven Thermodynamics (Le Chatelier’s Principle): Methanol is an excellent solvent for the starting materials but a poor solvent for the highly lipophilic alkene product. As the E1cB dehydration occurs upon heating, the product spontaneously crystallizes out of the solution. This phase separation continuously drives the equilibrium forward, entirely bypassing the need for azeotropic water removal and drastically simplifying downstream processing (DSP) 4.

G N1 1-Benzyl-4-piperidone + Phenylacetonitrile N2 Base Addition (NaOMe / MeOH at 0-5°C) N1->N2 N3 Carbanion Formation (Nucleophilic Enolate) N2->N3 Deprotonation N4 Aldol Addition (Alkoxide Intermediate) N3->N4 C-C Bond Formation N5 E1cB Dehydration (Heating to 60°C) N4->N5 - H2O N6 Product Precipitation (Reaction Driven Forward) N5->N6 Phase Separation N7 Filtration & Cold Wash (Downstream Processing) N6->N7 Isolation N8 Pure 2-(1-Benzylpiperidin-4-ylidene) -2-phenylacetonitrile N7->N8 Yield >85%

Figure 1: Mechanistic workflow and downstream processing for the Knoevenagel condensation.

Scale-Up Parameters: Lab vs. Pilot

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality / Rationale for Change
Solvent TolueneMethanolEliminates Dean-Stark trap; enables direct self-purifying product precipitation.
Catalyst/Base Piperidine / AcOH30% NaOMe in MeOHHighly scalable, avoids toxic piperidine, cost-effective industrial base.
Temperature Profile Reflux (110 °C)0 °C (Addition) 60 °CExotherm control during enolate formation prevents competitive self-condensation.
Isolation Aqueous Workup & ColumnDirect FiltrationProduct insolubility in cold MeOH allows direct isolation without extraction.

Detailed Experimental Protocol (10 kg Pilot Scale)

Materials & Stoichiometry:

  • 1-Benzyl-4-piperidone: 10.0 kg (52.8 mol, 1.0 eq)

  • Phenylacetonitrile: 6.5 kg (55.5 mol, 1.05 eq)

  • Sodium Methoxide (30% w/w in MeOH): 11.4 kg (63.3 mol, 1.2 eq)

  • Methanol (Anhydrous): 50 L

Step 1: Reactor Preparation & Charging
  • Purge a 100 L glass-lined reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Charge 40 L of anhydrous Methanol into the reactor.

  • Add 10.0 kg of 1-benzyl-4-piperidone and 6.5 kg of phenylacetonitrile. Agitate at 150 rpm until a homogeneous solution is achieved.

  • Cool the reactor jacket to 0 °C.

    • Self-Validating Checkpoint 1: The internal temperature must reach 5 °C before proceeding. This ensures the system can absorb the heat of the upcoming acid-base reaction.

Step 2: Base Addition & Enolate Formation
  • Slowly dose 11.4 kg of 30% NaOMe solution over 2 hours via an addition funnel or dosing pump.

  • Causality Note: The deprotonation of phenylacetonitrile is highly exothermic. Maintain the internal temperature between 0–10 °C. If the temperature exceeds 10 °C, pause dosing. This strictly prevents the competitive self-condensation of the piperidone.

Step 3: Condensation & Dehydration
  • Once addition is complete, stir the mixture at 10 °C for 30 minutes to ensure complete enolate formation.

  • Ramp the reactor temperature to 60 °C over 1 hour.

  • Hold at 60 °C for 4 hours.

    • Self-Validating Checkpoint 2: The reaction mixture will transition from a clear yellow solution to a thick, off-white slurry. This physical change validates successful E1cB dehydration and product formation.

Step 4: Crystallization & Isolation
  • Cool the reactor slowly (0.5 °C/min) to 5 °C to maximize crystallization yield and ensure large, filterable crystal growth.

  • Stir at 5 °C for 2 hours.

    • Experience-Based Intervention: If the slurry becomes too thick to agitate (a common pilot-scale issue), add up to 10 L of pre-chilled methanol to maintain mobility.

  • Discharge the slurry into a centrifuge or Nutsche filter.

  • Wash the filter cake with 15 L of pre-chilled (0 °C) Methanol, followed by 10 L of cold purified water to remove residual NaOMe and sodium hydroxide byproducts.

Step 5: Drying
  • Transfer the wet cake to a vacuum tray dryer.

  • Dry at 45 °C under high vacuum (< 50 mbar) for 12-16 hours.

Analytical Validation & Quality Control

To confirm the integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • HPLC (Area %): Ensure residual 1-benzyl-4-piperidone is < 0.5%. The alkene product peak will elute significantly later than the starting materials on a C18 reverse-phase column due to its high lipophilicity.

  • Moisture Content (Karl Fischer): Must be < 0.5% water. Residual moisture will severely inhibit subsequent synthetic steps (e.g., Grignard reactions or nitrile reductions).

  • ¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the ketone α -protons and the phenylacetonitrile methylene singlet (~3.7 ppm).

Safety, Health, and Environment (SHE)

Both 1-benzyl-4-piperidone and phenylacetonitrile are strictly monitored precursor chemicals 3. Phenylacetonitrile is highly toxic and can release deadly hydrogen cyanide (HCN) gas if exposed to strong acids. The entire process must be conducted under basic to neutral conditions. Effluent streams containing methanol and trace unreacted cyanides must be treated with sodium hypochlorite (bleach) to safely oxidize and destroy residual cyanides prior to waste disposal.

References

  • PubChem. "2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile | C20H20N2 | CID 111223". National Institutes of Health. URL:[Link]

  • Drug Enforcement Administration (DEA). "Precursor Chemical Diversion & Trafficking Trends". US Department of Justice. URL:[Link]

  • RSC Publishing. "Prescribed drugs containing nitrogen heterocycles: an overview". Royal Society of Chemistry. URL:[Link]

Sources

Method

Catalytic Strategies for the Synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

An Application Guide for Researchers Abstract: This technical guide provides a comprehensive overview of the catalytic methodologies employed in the synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile, a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the catalytic methodologies employed in the synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile, a key intermediate in the development of various pharmaceutical agents, including the calcium channel blocker Bepridil. The synthesis hinges on the Knoevenagel condensation between 1-benzyl-4-piperidone and phenylacetonitrile. This document delves into the mechanistic principles of this pivotal C-C bond-forming reaction and offers a comparative analysis of various catalytic systems. We present detailed, field-tested protocols for Phase-Transfer Catalysis (PTC), conventional strong base catalysis, and amine-catalyzed methods. Furthermore, modern enhancements such as microwave-assisted synthesis are discussed. The guide is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to select and optimize the most suitable catalytic strategy for their specific needs, ensuring high yields and operational efficiency.

Reaction Overview and Mechanistic Principles

The synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is a classic example of a condensation reaction involving an active methylene compound. The core transformation involves the reaction of 1-benzyl-4-piperidone with phenylacetonitrile, which possesses a surprisingly acidic α-carbon (pKa ≈ 22 in DMSO) due to the resonance stabilization of its conjugate base by the adjacent phenyl and nitrile groups.[1]

The general mechanism proceeds in three key stages:

  • Deprotonation: A base removes a proton from the α-carbon of phenylacetonitrile, generating a resonance-stabilized carbanion (a nitrile-stabilized anion).

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-benzyl-4-piperidone to form a tetrahedral alkoxide intermediate.

  • Dehydration: This intermediate is protonated (typically by the solvent or on workup) to form a β-hydroxy nitrile, which then readily undergoes base-catalyzed elimination of water (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product.

General_Mechanism Reactants 1-Benzyl-4-piperidone + Phenylacetonitrile Carbanion Phenylacetonitrile Carbanion Reactants->Carbanion 1. Deprotonation Base Catalytic Base (e.g., OH⁻, RO⁻) Intermediate β-Hydroxy Nitrile Intermediate Carbanion->Intermediate 2. Nucleophilic     Addition Product 2-(1-Benzylpiperidin-4-ylidene) -2-phenylacetonitrile Intermediate->Product 3. Dehydration     (-H₂O)

Caption: General mechanism for the base-catalyzed synthesis.

Catalytic Systems: Protocols and Discussion

The choice of catalyst is paramount and dictates the reaction conditions, safety profile, and scalability of the synthesis. Below, we detail the most effective catalytic systems.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a highly robust and industrially scalable method for reactions involving reactants in immiscible phases, such as an aqueous base and an organic substrate.[2] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase into the organic phase, where it can act as a base to generate the nucleophilic carbanion.[1][2] This approach avoids the need for strictly anhydrous solvents or hazardous bases like sodium amide.

Causality and Choice of Catalyst: Quaternary ammonium salts like Benzyltriethylammonium Chloride (TEBAC) or Tetrabutylammonium Bromide (TBABr) are chosen for their ability to form ion pairs (Q⁺OH⁻) that possess sufficient lipophilicity to dissolve in the organic phase. This "phase-hopping" dramatically increases the reaction rate. PTC is known to offer high selectivity for mono-alkylation, a principle that extends to providing controlled condensation.[2]

Experimental Protocol: PTC Synthesis

  • Materials:

    • 1-Benzyl-4-piperidone

    • Phenylacetonitrile (1.05 equivalents)

    • 50% Aqueous Sodium Hydroxide (NaOH)

    • Benzyltriethylammonium Chloride (TEBAC) (1-5 mol%)

    • Toluene or Benzene

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure (Adapted from Organic Syntheses[3]):

    • To a round-bottom flask equipped with a mechanical stirrer and thermometer, add 1-benzyl-4-piperidone (1.0 equivalent), toluene (approx. 2-3 mL per gram of piperidone), phenylacetonitrile (1.05 equivalents), and TEBAC (0.02 equivalents).

    • Begin vigorous stirring to ensure good mixing between the phases.

    • Slowly add 50% aqueous NaOH (3.0 equivalents) dropwise, ensuring the temperature does not exceed 40°C. An ice bath may be used for cooling.

    • After the addition is complete, continue to stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS (typically 2-6 hours).

    • Upon completion, stop stirring and add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with toluene.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure product.

PTC_Workflow cluster_0 Organic Phase (Toluene) cluster_1 Aqueous Phase (50% NaOH) reactants 1-Benzyl-4-piperidone Phenylacetonitrile (Ph-CH₂-CN) Product reactants:f1->reactants:f0 Nucleophilic Attack catalyst_org Q⁺OH⁻ (Active Catalyst) Q⁺X⁻ (Regenerated) catalyst_org:f0->reactants:f1 Deprotonation catalyst_aq Q⁺X⁻ catalyst_org:f1->catalyst_aq:f0 Returns to Aqueous Phase base Na⁺OH⁻ catalyst_aq:f0->catalyst_org:f0 Ion Exchange (Phase Transfer)

Caption: Workflow of the Phase-Transfer Catalysis (PTC) cycle.

Conventional Strong Base Catalysis

This classical approach utilizes a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an anhydrous aprotic solvent like toluene or THF. This method ensures complete and rapid deprotonation of phenylacetonitrile.

Causality and Choice of Base: Bases like NaNH₂ are extremely effective for generating carbanions but require strict exclusion of moisture and air, as they react violently with water and the resulting carbanion is readily quenched by protic sources.[4] This method is often chosen in laboratory settings for its high reactivity and yield when conditions can be carefully controlled.

Experimental Protocol: Sodium Amide Catalysis

  • Materials:

    • 1-Benzyl-4-piperidone

    • Phenylacetonitrile (1.0 equivalents)

    • Sodium Amide (NaNH₂) (1.1 equivalents)

    • Anhydrous Toluene

    • Ice water, Glacial Acetic Acid

  • Procedure (Adapted from CN101786982A[4]):

    • WARNING: Sodium amide is highly reactive. All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a flame-dried apparatus.

    • Suspend sodium amide (1.1 equivalents) in anhydrous toluene in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and inert gas inlet.

    • In the dropping funnel, prepare a solution of phenylacetonitrile (1.0 equivalent) and 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous toluene.

    • Cool the sodium amide suspension to 15-20°C. Slowly add the reactant solution dropwise to the suspension over 1 hour. A color change indicating carbanion formation is typically observed.

    • After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of ice water.

    • Carefully add glacial acetic acid dropwise to neutralize the mixture to a pH of 5-6.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or chromatography.

Amine-Catalyzed Knoevenagel Condensation

In some Knoevenagel condensations, a secondary amine like piperidine can itself act as the catalyst, often in the presence of a mild acid co-catalyst. The mechanism proceeds through the formation of a highly electrophilic iminium ion intermediate.[5]

Mechanistic Insight: The piperidine catalyst first reacts with the ketone (1-benzyl-4-piperidone) to form a carbinolamine, which then dehydrates to an iminium ion. This iminium ion is significantly more electrophilic than the starting ketone, making it more susceptible to attack by the weakly nucleophilic enol or carbanion of phenylacetonitrile. The final steps involve the collapse of the adduct and regeneration of the piperidine catalyst.[5] This pathway is elegant as it activates the electrophile rather than solely relying on the generation of a strong nucleophile.

Iminium_Catalysis Ketone 1-Benzyl-4-piperidone Iminium Iminium Ion (Activated Electrophile) Ketone->Iminium + Catalyst - H₂O Catalyst Piperidine (Catalyst) Adduct Addition Product Iminium->Adduct + Carbanion Product Final Product + Regenerated Catalyst Adduct->Product - Catalyst

Caption: Catalytic cycle involving an iminium ion intermediate.

Modern Synthetic Enhancements: Microwave Irradiation

Microwave-assisted organic synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture. For the alkylation of phenylacetonitriles using PTC, reaction times have been shown to decrease from hours to mere minutes.[6] This enhancement is attributed to rapid, localized heating of the polar components in the biphasic system.

Protocol: Microwave-Assisted PTC Synthesis

  • Procedure (Adapted from Barbry et al.[6]):

    • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 1-benzyl-4-piperidone, phenylacetonitrile, TEBAC, and a minimal amount of 50% NaOH solution.

    • Place the vessel in a scientific microwave reactor.

    • Irradiate the mixture at a set power (e.g., 300-400W) for 1-5 minutes. Monitor the temperature to prevent solvent boiling.

    • After irradiation, cool the vessel and perform the same aqueous workup and purification as described in the conventional PTC protocol.

Comparative Analysis and Catalyst Selection

Choosing the optimal catalytic system depends on the desired scale, available equipment, and safety considerations.

ParameterPhase-Transfer Catalysis (PTC)Conventional Strong BaseAmine Catalysis (Knoevenagel)
Catalyst Quaternary Ammonium Salt (e.g., TEBAC)Strong Base (e.g., NaNH₂, NaH)Secondary Amine (e.g., Piperidine)
Conditions Biphasic (aq. NaOH/Toluene), Room Temp to 40°CAnhydrous, Inert Atmosphere, 15-30°CReflux in a suitable solvent (e.g., with Dean-Stark)
Advantages Scalable, safe, no need for anhydrous conditions, high yield.[2]High reactivity, rapid reaction.Milder conditions, activates the electrophile.[5]
Disadvantages Requires vigorous stirring, potential for emulsion formation.Requires strict anhydrous/inert conditions, hazardous reagents.[4]May require higher temperatures and longer reaction times.
Best For Process development, large-scale synthesis, and general laboratory use.Small-scale synthesis where high reactivity is needed and conditions can be controlled.Mechanistic studies and specific substrate scopes.

Troubleshooting and Optimization

  • Low Yield:

    • PTC: Ensure vigorous stirring to maximize the interfacial surface area. The PTC may be poisoned by impurities; use a fresh, high-quality catalyst.[7]

    • Strong Base: Incomplete reaction may be due to moisture inactivating the base or quenching the carbanion. Ensure all glassware is flame-dried and solvents are truly anhydrous.

  • Side Reactions:

    • Hydrolysis: The nitrile group can be hydrolyzed to an amide or carboxylic acid under harsh basic conditions, especially during prolonged heating or workup.[2] Minimize reaction time and keep workup temperatures low.

  • Purification Issues:

    • If the product is difficult to crystallize, column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes) is a reliable alternative.

References

  • Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), 3007-3011. Available at: [Link]

  • ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available at: [Link]

  • Shen, B., & Feng, X. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. Available at: [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the synthesis of piperidine derivatives.... Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6968. Available at: [Link]

  • ResearchGate. (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Available at: [Link]

  • ResearchGate. (2016). A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.934 (1988); Vol. 53, p.98 (1973). Available at: [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5457–5465. Available at: [Link]

  • Google Patents. (2016). WO2016098128A1 - Process for the preparation of bepridil.
  • PubChem. (n.d.). 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. Available at: [Link]

  • Royal Society of Chemistry. (2017). A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil. New Journal of Chemistry, 41(2), 824-829. Available at: [Link]

  • ResearchGate. (2017). A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same.
  • Google Patents. (n.d.). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
  • PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Available at: [Link]

  • Chemical Review and Letters. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 3(4), 148-158. Available at: [Link]

Sources

Application

Application Note: 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile as a Versatile Scaffold in CNS Drug Design

Introduction & Pharmacophore Rationale In the landscape of central nervous system (CNS) drug discovery, the design of multi-target-directed ligands (MTDLs) requires rigid, functionalizable core scaffolds. 2-(1-Benzylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In the landscape of central nervous system (CNS) drug discovery, the design of multi-target-directed ligands (MTDLs) requires rigid, functionalizable core scaffolds. 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS: 6517-69-7) has emerged as a privileged intermediate for synthesizing acetylcholinesterase (AChE) inhibitors, opioid receptor ligands, and sigma-1 receptor modulators.

The structural brilliance of this compound lies in its dual-motif architecture:

The 1-Benzylpiperidine Moiety: A universally recognized pharmacophore that exhibits high affinity for the peripheral anionic site (PAS) of AChE and the sigma-1 receptor, driven by cation- π and π

π stacking interactions.
  • The Ylidene-Phenylacetonitrile Moiety: The α,β -unsaturated nitrile provides a rigid, planar geometry. The nitrile group acts as a potent hydrogen-bond acceptor, while the conjugated double bond serves as a highly reactive electrophilic handle for downstream synthetic divergence (e.g., conjugate reductions or nucleophilic additions).

  • According to [1], the compound possesses a molecular weight of 288.4 g/mol and a topological polar surface area (TPSA) of 27 Ų, placing it perfectly within the optimal physicochemical space for blood-brain barrier (BBB) penetration.

    AChE_Binding cluster_0 Scaffold Pharmacophores cluster_1 AChE Active Sites BP 1-Benzylpiperidine Moiety YPA Ylidene-Phenylacetonitrile Moiety BP->YPA Rigid linker PAS Peripheral Anionic Site (PAS) BP->PAS pi-pi stacking & cation-pi interactions CAS Catalytic Active Site (CAS) YPA->CAS H-bonding (Nitrile) & Hydrophobic interactions

    Fig 1: Dual-binding site interaction of the scaffold with Acetylcholinesterase (AChE).

    Synthetic Methodology: Knoevenagel Condensation

    The primary route to access this scaffold is via the Knoevenagel condensation of 1-benzylpiperidin-4-one with phenylacetonitrile. The following protocol is designed as a self-validating system, ensuring high yield and purity suitable for preclinical drug development, utilizing commercially available reagents from suppliers like [2].

    Protocol 1: Scaffold Synthesis

    Objective: To synthesize 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

    Materials:

    • 1-Benzylpiperidin-4-one (10.0 mmol, 1.89 g)

    • Phenylacetonitrile (11.0 mmol, 1.29 g)

    • Ammonium acetate (2.0 mmol, 0.15 g)

    • Glacial acetic acid (5.0 mmol, 0.29 mL)

    • Anhydrous Toluene (50 mL)

    Step-by-Step Procedure & Causality:

    • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpiperidin-4-one and phenylacetonitrile in 50 mL of anhydrous toluene. Attach a Dean-Stark trap and a reflux condenser.

      • Causality: Toluene (b.p. 110.6 °C) is specifically chosen to enable the azeotropic removal of water. Removing the water byproduct drives the reversible condensation equilibrium entirely to the right (Le Chatelier's Principle).

    • Catalytic Initiation: Add ammonium acetate and glacial acetic acid to the solution.

      • Causality: This weak acid/base pair forms a highly effective catalytic buffer. Acetic acid protonates the ketone oxygen, increasing its electrophilicity. Simultaneously, the ammonia generated from the acetate forms a reactive iminium intermediate with the ketone, which is far more susceptible to nucleophilic attack by the deprotonated phenylacetonitrile than the native ketone. This prevents unwanted polymerization of the product.

    • Reflux & Self-Validation: Heat the reaction to a vigorous reflux (115 °C external bath). Monitor the accumulation of water in the Dean-Stark trap.

      • Self-Validating Step: The reaction is quantitatively complete when exactly 0.18 mL of water (10.0 mmol) is collected in the trap. If the water volume plateaus below this mark, the reaction has stalled, indicating a need for additional catalyst.

    • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acetic acid, followed by brine (25 mL). Dry over anhydrous Na₂SO₄.

    • Isolation: Concentrate the toluene under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure ylidene scaffold as off-white crystals.

    Downstream Application Workflows

    Once synthesized, the α,β -unsaturated nitrile serves as a divergence point for creating distinct classes of CNS therapeutics.

    Synthetic_Workflow SM1 1-Benzylpiperidin-4-one Cond Knoevenagel Condensation (Base, Heat, -H2O) SM1->Cond SM2 Phenylacetonitrile SM2->Cond Scaffold 2-(1-Benzylpiperidin-4-ylidene)- 2-phenylacetonitrile Cond->Scaffold PathA 1,4-Conjugate Reduction (NaBH4, MeOH) Scaffold->PathA PathB Nucleophilic Addition (Grignard Reagents) Scaffold->PathB ProdA Flexible Donepezil Analogs (AChE Inhibitors) PathA->ProdA ProdB 4,4-Disubstituted Piperidines (Opioid Analgesics) PathB->ProdB

    Fig 2: Synthetic divergence of the scaffold into distinct CNS-active drug classes.

    Protocol 2: Synthesis of Flexible AChE Inhibitors (Pathway A)

    To create analogs of Donepezil, the rigid ylidene double bond must be reduced to allow the molecule to flex and simultaneously occupy both the CAS and PAS of the AChE enzyme.

    Step-by-Step Procedure:

    • Dissolve the ylidene scaffold (5.0 mmol) in 30 mL of anhydrous methanol and cool to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (NaBH₄, 10.0 mmol) in small portions over 15 minutes.

      • Causality: The highly electron-withdrawing nature of the nitrile group activates the conjugated C=C double bond. NaBH₄ in methanol selectively performs a 1,4-hydride conjugate addition to the double bond without reducing the nitrile group or the benzyl ring, which would occur if stronger reducing agents like LiAlH₄ were used.

    • Stir the reaction at room temperature for 2 hours. Quench with 10 mL of water to destroy excess NaBH₄. Extract with dichloromethane (3 × 20 mL), dry, and concentrate to yield 2-(1-benzylpiperidin-4-yl)-2-phenylacetonitrile.

    Quantitative Data & Physicochemical Profiling

    The success of this scaffold in CNS drug design is heavily reliant on its adherence to Lipinski's Rule of Five and specific blood-brain barrier permeability metrics. The table below summarizes the critical data points for the parent scaffold.

    Property / ParameterValueClinical / Synthetic Relevance
    Molecular Weight 288.4 g/mol Optimal for BBB penetration (< 400 Da).
    XLogP3 3.5Ideal lipophilicity for CNS targeting (LogP range 2.0 - 5.0).
    Topological Polar Surface Area (TPSA) 27.0 ŲExcellent membrane permeability (CNS drugs require TPSA < 90 Ų).
    Hydrogen Bond Donors 0Minimizes recognition and efflux by P-glycoprotein (P-gp) pumps.
    Hydrogen Bond Acceptors 2Sufficient for target receptor binding (Nitrile N, Piperidine N).
    Knoevenagel Condensation Yield 85 - 92%Highly efficient, scalable scaffold generation.
    Conjugate Reduction Yield 78 - 85%Selective reduction without over-reduction of the nitrile moiety.

    Data derived and computed from authoritative chemical databases [1].

    References

    • National Center for Biotechnology Information. "2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile". PubChem Compound Summary for CID 111223.[Link]

    • Defense Technical Information Center (DTIC). "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide" (Report on related 4-substituted piperidine syntheses). DTIC Technical Reports.[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    Overview & Mechanistic Causality The target molecule, 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (PubChem CID: 111223)[1], is a critical structural intermediate in the development of highly potent non-covalent...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview & Mechanistic Causality

    The target molecule, 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (PubChem CID: 111223)[1], is a critical structural intermediate in the development of highly potent non-covalent inhibitors for Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interactions[2].

    The synthesis relies on a Knoevenagel condensation between 1-benzylpiperidin-4-one and 2-phenylacetonitrile (benzyl cyanide). While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, side-product formation, and product isolation failures. As an application scientist, it is crucial to understand that this reaction is not a single irreversible step, but an equilibrium-driven system. The causality of yield loss almost always traces back to poor water management during the E1cB dehydration step or inappropriate base selection leading to nucleophilic side reactions.

    Reaction Pathway & Workflow

    SynthesisPathway Piperidone 1-Benzylpiperidin-4-one (Electrophile) Intermediate Alkoxide Intermediate (Aldol-type addition) Piperidone->Intermediate Cyanide 2-Phenylacetonitrile (Pro-nucleophile) Carbanion Nitrile Carbanion (Active Nucleophile) Cyanide->Carbanion Deprotonation Base NaOMe / Anhydrous MeOH (Base Catalyst) Base->Carbanion Carbanion->Intermediate Nucleophilic Attack Product 2-(1-Benzylpiperidin-4-ylidene)- 2-phenylacetonitrile Intermediate->Product E1cB Dehydration (Reflux) Water H2O Byproduct (Drives Equilibrium) Intermediate->Water

    Fig 1: Mechanistic pathway of Knoevenagel condensation yielding the target exocyclic alkene.

    Troubleshooting Guides & FAQs

    Q1: My reaction stalls at 60-70% conversion despite extended reflux times. How do I push it to completion?

    • Symptom: TLC monitoring shows persistent starting materials that do not consume further over time.

    • Causality: The E1cB dehydration step generates one equivalent of water. Because the Knoevenagel condensation is reversible, accumulating water shifts the equilibrium backward, stalling the reaction.

    • Solution: You must enforce strictly anhydrous conditions. Utilize anhydrous methanol and ensure your reaction vessel is flame-dried and purged with inert gas (N₂/Argon). Using a slight stoichiometric excess of Sodium methoxide (1.2 equivalents) helps drive the initial enolate formation to completion[2].

    Q2: I am observing a significant amount of a highly polar baseline spot on my TLC. What is this impurity?

    • Symptom: Low yield of the target exocyclic alkene accompanied by a new, highly polar byproduct.

    • Causality: If aqueous bases (like NaOH or KOH) are used, or if atmospheric moisture heavily infiltrates the system, the base will catalyze the hydrolysis of the nitrile group (-CN) on either the starting 2-phenylacetonitrile or the final product, converting it into a primary amide or a carboxylic acid.

    • Solution: Switch from hydroxide bases to an alkoxide base system, specifically 25 wt% Sodium methoxide (NaOMe) in anhydrous Methanol[2]. This eliminates the presence of free hydroxide ions, preventing nitrile hydrolysis.

    Q3: During workup, the product forms a stubborn, sticky oil instead of a solid precipitate. How can I induce crystallization?

    • Symptom: After cooling or concentrating the reaction, the product "oils out," making vacuum filtration impossible.

    • Causality: Residual unreacted 1-benzyl-4-piperidone (which is an oil at room temperature) acts as a plasticizer, disrupting the crystal lattice of the target compound. Furthermore, slow cooling allows the product to phase-separate as a liquid before it reaches its crystallization point.

    • Solution: Do not rely on slow cooling or rotary evaporation for the initial isolation. Instead, pour the methanolic reaction mixture directly into vigorously stirred crushed ice/water. The rapid polarity shock forces immediate precipitation of the highly lipophilic product. If an oil still forms, decant the aqueous layer and triturate the residue with cold isopropanol to force nucleation.

    Optimized Experimental Protocol

    This protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures. The methodology is adapted from optimized synthesis routes for Menin inhibitors[2].

    Scale: 171 mmol (Easily scalable)

    • Step 1: System Preparation (Anhydrous Control) Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system thoroughly with Nitrogen (N₂) to prevent oxidative degradation of the carbanion.

    • Step 2: Reagent Loading Add 1-benzylpiperidin-4-one (32.3 g, 171 mmol) and 2-phenylacetonitrile (20.0 g, 171 mmol) to the flask. Inject 200 mL of strictly anhydrous methanol via syringe to dissolve the reagents[2].

    • Step 3: Base Introduction (Causality Check) Slowly add Sodium methoxide (25 wt% solution in MeOH) (46.8 mL, 205 mmol, 1.2 equiv) dropwise at room temperature[2]. Causality: Dropwise addition prevents localized exothermic spikes that could trigger the self-condensation of the piperidone.

    • Step 4: Condensation & Dehydration Heat the reaction mixture to reflux (approx. 65°C) and stir overnight (12–16 hours) under N₂[2]. Causality: While the initial nucleophilic attack is fast at room temperature, the subsequent E1cB elimination of the hydroxyl group to form the conjugated exocyclic double bond requires sustained thermal energy.

    • Step 5: Validation Checkpoint Before quenching, pull a 0.1 mL aliquot, dilute in Ethyl Acetate, and check via TLC (Hexane:EtOAc 7:3, UV 254 nm). The highly conjugated product will appear as a distinct, UV-active spot. If significant starting piperidone remains, verify the system's seal and continue refluxing.

    • Step 6: Quenching & Isolation Cool the mixture to room temperature, then pour it slowly into 600 mL of vigorously stirred ice water[2]. Stir for 30 minutes until a granular solid forms.

    • Step 7: Filtration & Drying Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 100 mL) to remove residual base and methanol, followed by a small wash of cold hexane (50 mL) to clear unreacted organic precursors. Dry the solid in a vacuum oven at 45°C overnight.

    Quantitative Data Summary

    The following table summarizes the impact of various reaction parameters on the final synthesis yield, providing a clear rationale for the optimized conditions.

    Reaction ParameterSub-optimal ConditionOptimized ConditionCausality for Yield ImprovementExpected Yield
    Base Selection NaOH / KOH (aq)NaOMe (25% in MeOH)Eliminates base-catalyzed nitrile hydrolysis side-reactions.85–92%
    Solvent System Ethanol (95%)Anhydrous MethanolPrevents water-induced equilibrium stalling during dehydration.>85%
    Atmosphere Ambient AirNitrogen / ArgonPrevents oxidative degradation of the reactive carbanion.+5–10% boost
    Stoichiometry 1.0 eq Base1.2 eq BaseEnsures complete deprotonation of the pro-nucleophile.>90%
    Isolation Method Rotary EvaporationIce-Water QuenchRapid polarity shock prevents product oiling and traps impurities.High Purity Solid

    References

    • Title: 2-(1-Benzylpiperidin-4-ylidene)
    • Title: Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL)

    Sources

    Optimization

    Technical Support Center: Optimizing the Synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 2-(1-Benzylpiperidin-4-yliden...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS: 6517-69-7)[1]. This versatile small-molecule scaffold is a critical intermediate in the synthesis of highly potent menin-MLL inhibitors and other pharmaceutical agents[2].

    This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols, quantitative optimization data, and targeted troubleshooting strategies.

    Reaction Overview & Mechanistic Principles

    The synthesis of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile is achieved via a base-catalyzed Knoevenagel condensation between 1-benzylpiperidin-4-one and 2-phenylacetonitrile[3].

    The Causality of the Chemistry:

    • Deprotonation: 2-phenylacetonitrile possesses a relatively acidic alpha-proton (pKa ~ 11.4). Sodium methoxide (NaOMe) acts as the optimal base to generate the active carbanion nucleophile[4].

    • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 1-benzylpiperidin-4-one, forming a transient β -hydroxy nitrile intermediate.

    • Dehydration (E1cB Mechanism): Because the final product is a highly conjugated, thermodynamically stable tetrasubstituted alkene, the intermediate undergoes rapid elimination (E1cB) under refluxing conditions[2]. Failure to provide sufficient thermal energy or base will stall the reaction at the β -hydroxy stage.

    Standard Operating Procedure (SOP)

    The following self-validating protocol is adapted from validated medicinal chemistry workflows for menin inhibitor synthesis[2][4].

    Step-by-Step Methodology:

    • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-benzylpiperidin-4-one (1.0 eq, e.g., 171 mmol) and 2-phenylacetonitrile (1.0 eq, 171 mmol)[4].

    • Solvation: Dissolve the reagents in anhydrous methanol (MeOH) to achieve a concentration of approximately 0.8–1.0 M[4].

    • Base Addition: Slowly add sodium methoxide (NaOMe, 25 wt % solution in MeOH, 1.2 eq) dropwise to the stirring solution under a continuous nitrogen atmosphere[4].

    • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65°C) and stir overnight (12–16 hours)[4].

    • Quenching: Cool the reaction mixture to room temperature (20–25°C), then pour it slowly into crushed ice (equal to the volume of methanol used) to quench the base and precipitate organic components[4].

    • Extraction: Extract the resulting aqueous mixture with Ethyl Acetate (EtOAc) three times[4].

    • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and filter[4].

    • Concentration: Evaporate the solvent in vacuo to yield the crude product[4].

    • Purification: Purify via crystallization (e.g., from EtOH) or silica gel column chromatography to obtain pure 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile (MW: 288.4 g/mol )[5].

    SynthesisWorkflow Start Reagents: 1-Benzylpiperidin-4-one + 2-Phenylacetonitrile Solvent Dissolve in Anhydrous MeOH Start->Solvent Base Add Base: NaOMe (25 wt% in MeOH) Solvent->Base Reaction Reflux under N2 (Overnight) Base->Reaction Quench Cool to RT & Pour into Ice Reaction->Quench Extract Extract with EtOAc Wash & Dry (Na2SO4) Quench->Extract Purify Concentrate & Purify (Crystallization/CC) Extract->Purify Product Product: 2-(1-Benzylpiperidin-4-ylidene) -2-phenylacetonitrile Purify->Product

    Experimental workflow for the synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

    Reaction Optimization Data

    To assist in scale-up and condition screening, the following table summarizes the quantitative impact of various base/solvent systems on the Knoevenagel condensation of these specific substrates.

    ConditionBase (Equiv)SolventTempTimeYield (%)Purity (%)Mechanistic Notes
    A (SOP) NaOMe (1.2)MeOHReflux12 h85 - 90 >95 Optimal thermodynamic control; clean E1cB dehydration[4].
    B KOH (1.5)EtOHReflux12 h65 - 70<80Competing side reactions; partial hydrolysis of the nitrile group observed.
    C Piperidine (0.2)TolueneReflux24 h75 - 80~90Requires Dean-Stark apparatus to drive water removal; slower kinetics.
    D NaH (1.5)THF0°C → RT6 h92>95Excellent yield but highly moisture sensitive; unnecessary hazard for scale-up.

    Troubleshooting Guides & FAQs

    TroubleshootingLogic Issue Issue: Low Yield or Incomplete Conversion Check1 Check: Is M+18 peak present in LC-MS? Issue->Check1 Cause1 Cause: Incomplete Dehydration (E1cB) Check1->Cause1 Yes Cause2 Cause: Degraded Base or Wet Solvent Check1->Cause2 No Sol1 Solution: Increase Reflux Time / Temp Cause1->Sol1 Sol2 Solution: Use Fresh NaOMe & Anhydrous MeOH Cause2->Sol2

    Logical troubleshooting pathway for resolving incomplete Knoevenagel conversions.

    Q1: My reaction is stalling, and TLC/LC-MS shows significant unreacted ketone. What is the primary cause? A1: The most common culprit is moisture in the solvent or degraded base. Sodium methoxide (NaOMe) in methanol degrades over time by absorbing ambient moisture, converting to NaOH and Na₂CO₃. This shifts the reaction pathway toward nitrile hydrolysis rather than condensation. Solution: Always use fresh, sealed 25 wt% NaOMe in anhydrous MeOH and maintain a strict N₂ atmosphere[4].

    Q2: I observe a major side product with a higher mass (M+18) in my LC-MS trace. How do I push the reaction to completion? A2: An [M+18] peak corresponds to the β -hydroxy intermediate that has failed to dehydrate. Dehydration requires sufficient thermal energy to overcome the activation barrier of the E1cB elimination. Solution: Ensure the reaction is truly refluxing (internal temperature ~65°C for MeOH) and allow sufficient time (minimum 12 hours). If the intermediate persists, adding a catalytic amount of fresh base can re-initiate the elimination phase.

    Q3: During the ice quench, my product forms a gummy, intractable oil instead of a clean precipitate. How do I resolve this? A3: The product (MW: 288.4 g/mol ) is highly lipophilic[5]. It will often "oil out" rather than crystallize if the methanol concentration in the aqueous quench remains too high, or if unreacted starting materials are present. Solution: Do not attempt to force crystallization directly from the quench. Instead, proceed immediately to the EtOAc extraction step outlined in the SOP[4]. The product is highly soluble in EtOAc, allowing you to bypass the gummy aqueous phase entirely and purify via standard chromatography later.

    Q4: How can I avoid the formation of the des-benzyl impurity? A4: The benzyl protecting group on the piperidine nitrogen is generally highly stable to these basic Knoevenagel conditions. If des-benzylation is observed, it is rarely a result of the reaction conditions themselves. Solution: Check the purity of your starting 1-benzylpiperidin-4-one. Alternatively, ensure your LC-MS ionization source (e.g., ESI) isn't set to an excessively high fragmentor voltage, which can artificially cleave the benzyl group during analysis.

    References

    • Aguilar, A., et al. (2019). Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction. Journal of Medicinal Chemistry, 62(13), 6015–6034. Source: ACS Publications URL: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 111223, 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. Source: PubChem URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the preparation of 2-(1-Benzylpiperi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the preparation of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis and ultimately reduce the presence of chemical impurities in your final product.

    I. Troubleshooting Guide: Addressing Common Issues in Synthesis

    The synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is typically achieved through a Knoevenagel condensation of 1-benzyl-4-piperidone and phenylacetonitrile. While the reaction is robust, several factors can lead to suboptimal yields and the formation of impurities. This section addresses the most common issues encountered during this process.

    Symptom Potential Cause(s) Suggested Solutions & Scientific Rationale
    Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inefficiency: The chosen base catalyst may be inappropriate, deactivated, or used in insufficient quantity. 3. Poor Quality Reagents: Starting materials (1-benzyl-4-piperidone and phenylacetonitrile) may contain impurities that inhibit the reaction.[1][2] 4. Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to the incomplete consumption of the limiting reagent.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before work-up. 2. Catalyst Selection: Weak bases like piperidine or boric acid are often effective for Knoevenagel condensations.[3][4][5] For a more robust reaction, a stronger base like sodium ethoxide in ethanol can be employed.[2] Ensure the catalyst is fresh and used in appropriate catalytic amounts (typically 0.1-0.2 equivalents). 3. Reagent Purification: Purify starting materials before use. Phenylacetonitrile can be purified by vacuum distillation.[1][6] 1-Benzyl-4-piperidone should be of high purity. 4. Stoichiometric Adjustment: A slight excess of one reagent (typically the less expensive or more easily removed one) can sometimes drive the reaction to completion.
    Product Discoloration (Yellow to Brown) 1. Impure Starting Materials: Impurities in the starting phenylacetonitrile or 1-benzyl-4-piperidone can lead to colored byproducts.[2] 2. Side Reactions: At elevated temperatures, side reactions or degradation of the product or starting materials can occur. 3. Oxidation: The product may be susceptible to air oxidation, especially under basic conditions.1. Use Purified Reagents: As mentioned above, ensure the purity of your starting materials. 2. Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating. 3. Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Decolorization Protocol: During work-up, the crude product can be dissolved in a suitable organic solvent and treated with activated carbon to adsorb colored impurities.[7]
    Formation of a White Precipitate During Work-up 1. Precipitation of Inorganic Salts: If a basic work-up is performed, absorption of atmospheric carbon dioxide can lead to the precipitation of carbonates.[7] 2. Product Crashing Out: Rapid changes in solvent polarity or temperature during work-up can cause the product to precipitate prematurely.1. Acidic Wash: Before basifying, perform a wash with a dilute acid (e.g., 1M HCl) to neutralize any excess base.[7] 2. Controlled Precipitation: If the product is precipitating, ensure a gradual change in solvent composition or a slow cooling process to promote the formation of pure crystals.
    Difficulty in Product Purification 1. Co-eluting Impurities: Impurities with similar polarity to the product can make separation by column chromatography challenging. 2. Inefficient Recrystallization: The chosen recrystallization solvent may not be optimal, leading to poor recovery or insufficient purification.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. 2. Recrystallization Solvent Screening: Perform small-scale solubility tests to find an appropriate recrystallization solvent or a two-solvent system.[8][9] Ethanol is often a good starting point for Knoevenagel products.[2]

    II. Frequently Asked Questions (FAQs)

    Q1: What is the underlying mechanism of this reaction, and how does it inform impurity formation?

    The synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is a Knoevenagel condensation.[5][10] The mechanism, catalyzed by a weak base (B:), proceeds as follows:

    • Enolate Formation: The base removes an acidic α-hydrogen from phenylacetonitrile to form a resonance-stabilized enolate.

    • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidone.

    • Aldol-type Addition: This results in the formation of an aldol-type addition intermediate.

    • Dehydration: The intermediate is then dehydrated (loses a molecule of water) to form the final α,β-unsaturated product.

    Understanding this mechanism helps in predicting potential impurities. For instance, if the dehydration step is incomplete, the aldol addition product may be present as an impurity.

    Knoevenagel_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Phenylacetonitrile Phenylacetonitrile Enolate Enolate Ion Phenylacetonitrile->Enolate + Base (B:) Piperidone 1-Benzyl-4-piperidone Aldol_Adduct Aldol Adduct Piperidone->Aldol_Adduct + Enolate Enolate->Aldol_Adduct Product 2-(1-Benzylpiperidin-4-ylidene) -2-phenylacetonitrile Aldol_Adduct->Product - H₂O

    Caption: Knoevenagel condensation mechanism.

    Q2: Which catalyst is best for this reaction?

    The choice of catalyst depends on the desired reaction rate and conditions.

    • Weak Amines (e.g., Piperidine): These are classic catalysts for the Knoevenagel condensation and are generally effective.[5][11] They are mild and can lead to cleaner reactions.

    • Boric Acid: This has been shown to be an effective and environmentally benign catalyst for Knoevenagel condensations, often leading to high yields and easy product purification.[3]

    • Alkoxides (e.g., Sodium Ethoxide): These are stronger bases and can significantly accelerate the reaction rate. However, they may also promote side reactions if not used carefully.[2]

    It is recommended to start with a milder catalyst like piperidine or boric acid and move to a stronger base if the reaction is sluggish.

    Q3: My final product has a low melting point and appears oily. What could be the cause?

    A low or broad melting point, or an oily appearance, is a strong indicator of impurities. The most likely culprits are:

    • Residual Starting Materials: Incomplete reaction or inefficient purification can leave unreacted 1-benzyl-4-piperidone or phenylacetonitrile in your product.

    • Solvent Residue: Incomplete drying will leave residual solvent, which can depress the melting point.

    • Presence of Side-Products: As discussed, incomplete dehydration or other side reactions can lead to a mixture of products.

    A thorough purification by recrystallization or column chromatography is necessary to obtain a pure, crystalline solid.

    Q4: How can I confirm the purity and identity of my final product?

    A combination of analytical techniques should be used:

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good preliminary indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess purity. A pure sample should show a single major peak.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule and can reveal the presence of impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

    III. Experimental Protocols

    Protocol 1: Synthesis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    This protocol is adapted from established procedures for Knoevenagel condensations.[2]

    Materials:

    • 1-Benzyl-4-piperidone

    • Phenylacetonitrile

    • Ethanol (95%)

    • Sodium ethoxide solution (21% in ethanol) or Piperidine

    • Mechanical stirrer

    • Reflux condenser

    • Ice bath

    Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 1-benzyl-4-piperidone (1 equivalent) and phenylacetonitrile (1 equivalent) in 95% ethanol.

    • With vigorous stirring, slowly add the sodium ethoxide solution (0.1-0.2 equivalents) or piperidine (0.1-0.2 equivalents) dropwise.

    • An exothermic reaction may occur, and the mixture may become cloudy or solidify. Continue stirring and gently heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Filter the precipitated product and wash the solid with cold distilled water, followed by a small amount of cold 95% ethanol to remove unreacted starting materials.

    • Dry the crude product under vacuum.

    Synthesis_Workflow Start Combine Reactants & Solvent (1-Benzyl-4-piperidone, Phenylacetonitrile, Ethanol) Add_Catalyst Add Catalyst Dropwise (e.g., Sodium Ethoxide) Start->Add_Catalyst Reflux Heat to Reflux (2-4 hours) Add_Catalyst->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Cooling Cool in Ice Bath TLC_Monitoring->Cooling Complete Filtration Filter Crude Product Cooling->Filtration Washing Wash with Cold H₂O & Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying End Crude Product Drying->End

    Caption: General synthesis workflow.

    Protocol 2: Purification by Recrystallization

    Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.[9]

    • If the solution is colored, you can perform a hot filtration after adding a small amount of activated carbon.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

    IV. References

    • Thorat, B.R.; Thakare, S.D.; Mhaske, D.; Mali, S.N. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum, 2023. Available at: [Link]

    • Nagy, B.; et al. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 2017. Available at: [Link]

    • Wawzonek, S.; Smolin, E. M. α-Phenylcinnamonitrile. Organic Syntheses, Coll. Vol. 4, p.715 (1963); Vol. 32, p.98 (1952). Available at: [Link]

    • Meyers, A. I.; et al. 2-Phenylbutyronitrile. Organic Syntheses, Coll. Vol. 6, p.938 (1988); Vol. 54, p.42 (1974). Available at: [Link]

    • PubChem. 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]

    • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

    • Nielsen, A. T.; Houlihan, W. J. The Knoevenagel Condensation. Organic Reactions, 2011.

    • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

    • Jones, G. The Knoevenagel Condensation. Organic Reactions, 2004.

    • Janssen, P. A. J.; et al. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center, 1993. Available at: [Link]

    • Fakhraian, H.; Babaei Panbeh Riseh, M. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 2008.

    • University of Rochester. Recrystallization. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: A Systematic Guide to Resolving HPLC Peak Tailing for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. This document is designed for researchers, analyt...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing with this compound. As Senior Application Scientists, we will move beyond simple checklists to explain the chemical causality behind the problem and provide robust, self-validating protocols to restore peak symmetry and ensure data integrity.

    Section 1: Understanding the Analyte and the Problem

    A successful chromatographic method begins with a fundamental understanding of both the analyte's properties and the nature of the problem.

    Q1: What are the critical chemical properties of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile for HPLC analysis?

    2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is a basic compound, a crucial characteristic that dictates its behavior in reversed-phase HPLC. The tertiary amine within the piperidine ring is the primary basic center.

    PropertyValue / StructureImplication for HPLC
    Chemical Structure Chemical structure of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrileThe piperidine nitrogen is a basic site, prone to protonation at acidic or neutral pH.
    Molecular Formula C₂₀H₂₀N₂[1]-
    Molecular Weight 288.4 g/mol [1]-
    Predicted LogP 3.5[1]Indicates good hydrophobicity, making it well-suited for reversed-phase chromatography.
    Chemical Nature Basic Compound This is the most critical factor. As a basic analyte, it can engage in undesirable secondary ionic interactions with the stationary phase, leading to peak tailing.[2][3][4]
    Q2: What is peak tailing and how is it measured?

    In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[2][5] This asymmetry compromises the quality of analytical data by making peak integration difficult, reducing resolution between adjacent peaks, and ultimately affecting the accuracy and precision of quantification.[4][6]

    Peak asymmetry is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of T = 1.0 indicates a perfectly symmetrical peak. For most methods, a tailing factor of T ≤ 1.5 is considered acceptable, although T ≤ 1.2 is often desired.[2][4]

    Calculation of USP Tailing Factor (Tf): Tf = W₀.₀₅ / (2f)

    • W₀.₀₅ : The peak width at 5% of the peak height.

    • f : The distance from the peak's leading edge to the peak maximum at 5% height.

    Section 2: Diagnosing the Root Cause

    A logical diagnosis is key to efficiently solving the problem. The first step is to determine if the issue is specific to your basic analyte or a system-wide problem.

    Q3: Why does my peak for this specific basic compound tail?

    For a basic compound like 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile, the most frequent cause of peak tailing is a secondary retention mechanism involving interaction with the silica stationary phase.[2][6][7]

    The Primary Mechanism: Silanol Interaction

    • The Column: Most reversed-phase columns use a silica backbone. During manufacturing, some acidic silanol groups (Si-OH) on the silica surface remain unreacted, even on modern, end-capped columns.[2][6]

    • Mobile Phase pH: At a mobile phase pH above approximately 3.5, these residual silanol groups become deprotonated and negatively charged (SiO⁻).[3]

    • Analyte State: Your basic analyte, containing a piperidine nitrogen, will be protonated and positively charged (R₃NH⁺) in acidic to neutral mobile phases.

    • The Interaction: A strong ionic attraction occurs between the positively charged analyte and the negatively charged silanol sites. This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.

    cluster_0 Scenario 1: Mid-Range pH (e.g., pH > 4) cluster_1 Scenario 2: Low pH (e.g., pH < 3) Analyte_Pos Analyte-NH⁺ (Protonated Basic Compound) Silanol_Neg Column-SiO⁻ (Ionized Silanol) Analyte_Pos->Silanol_Neg Strong Ionic Interaction Result_Tailing Peak Tailing Silanol_Neg->Result_Tailing Analyte_Pos2 Analyte-NH⁺ (Protonated Basic Compound) Silanol_Neut Column-SiOH (Protonated Silanol) Analyte_Pos2->Silanol_Neut No Ionic Interaction Result_Symmetry Symmetrical Peak Silanol_Neut->Result_Symmetry

    Caption: Chemical interactions leading to peak tailing.

    A Systematic Troubleshooting Workflow

    Use the following flowchart to guide your troubleshooting process. This will help you quickly differentiate between chemical- and instrument-related causes.

    start Peak Tailing Observed decision1 Are ALL peaks tailing, or just the basic analyte? start->decision1 system_issues Suspect System-Wide Issue (Extra-Column Volume, Blockage) decision1->system_issues All Peaks chem_issues Suspect Chemical Interaction (Analyte-Column Specific) decision1->chem_issues Just Analyte protocol4 Perform Protocol 4: System Audit system_issues->protocol4 protocol1 Perform Protocol 1: Lower Mobile Phase pH to < 3.0 chem_issues->protocol1 decision2 Did peak shape improve significantly (Tf < 1.5)? protocol1->decision2 solved Problem Solved. Optimize & Validate Method. decision2->solved Yes further_steps If improvement is insufficient, proceed to advanced steps: decision2->further_steps No / Partially protocol2 Perform Protocol 2: Use Mobile Phase Additives (e.g., Buffer, Ion-Pairing Agent) further_steps->protocol2 protocol3 Perform Protocol 3: Evaluate Column (Use new/different end-capped column) protocol2->protocol3 overload_check Check for Mass Overload: Inject 10x diluted sample protocol3->overload_check

    Caption: A logical workflow for troubleshooting peak tailing.

    Section 3: Step-by-Step Troubleshooting Protocols

    Follow these detailed protocols to systematically identify and resolve the cause of peak tailing.

    Q4: How can I eliminate peak tailing by optimizing the mobile phase?

    Mobile phase optimization is the most powerful tool for correcting peak shape for basic compounds.

    The goal is to operate at a pH where the column's residual silanol groups are fully protonated (neutral), thereby eliminating the secondary ionic retention mechanism.[6][8]

    Objective: To evaluate the effect of mobile phase pH on analyte retention and peak tailing.

    Methodology:

    • Prepare Aqueous Stock Buffers:

      • pH ~7.0: Prepare a 20 mM potassium phosphate buffer.

      • pH ~2.7: Prepare an aqueous solution of 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA).

    • Prepare Mobile Phases: For each pH level, prepare your working mobile phase by mixing the aqueous component with your organic solvent (e.g., Acetonitrile or Methanol) at your initial gradient or isocratic conditions.

    • System Equilibration: For each new mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.

    • Analysis: Inject your sample of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile and record the chromatogram.

    • Data Evaluation: Measure the retention time (RT) and USP Tailing Factor (Tf) for each condition.

    Expected Outcome & Interpretation:

    Mobile Phase pHExpected Silanol StateExpected Analyte StateExpected Tailing Factor (Tf)Expected Retention Time (RT)Causality
    ~7.0 Mostly Ionized (SiO⁻)Protonated (R₃NH⁺)High (> 2.0) LongStrong secondary ionic interaction dominates.
    ~2.7 Fully Protonated (SiOH)Protonated (R₃NH⁺)Low (1.0 - 1.3) ShorterSecondary ionic interaction is suppressed. Retention is governed primarily by hydrophobicity.[2][8]

    Note: A decrease in retention time at low pH is expected because the analyte remains charged, but the secondary retention mechanism has been eliminated.[2] If retention becomes too short, you can compensate by decreasing the percentage of organic solvent in the mobile phase.

    If pH adjustment alone is insufficient, or if you must operate at a mid-range pH, additives can be used to mask silanol interactions or act as ion-pairing agents.

    Objective: To improve peak shape by modifying the mobile phase with buffers or ion-pairing agents.

    Methodologies:

    • A) Increase Buffer Concentration:

      • Prepare mobile phases with increasing concentrations of a buffer (e.g., ammonium formate or potassium phosphate) at a constant pH, for example, 10 mM, 25 mM, and 50 mM.

      • Equilibrate the system and inject the sample for each concentration.

      • Rationale: A higher ionic strength mobile phase can help to "shield" the charged silanol sites on the stationary phase, reducing the analyte's ability to interact with them.[8] This is highly effective for LC-UV but high buffer concentrations (>10 mM) should be avoided for LC-MS due to the risk of ion suppression.[8]

    • B) Use a Sacrificial Base (Ion-Pairing):

      • Add a small, basic amine like triethylamine (TEA) to the mobile phase at a concentration of 0.05% to 0.1%. Adjust the mobile phase to the desired pH after adding the TEA.

      • Rationale: TEA is a small, basic molecule that will be protonated in the mobile phase. It will preferentially interact with the active silanol sites, effectively "blocking" them from interacting with your larger analyte.[6] This is a more traditional technique and is often unnecessary with modern high-purity columns.

    • C) Use Perfluorinated Acid Ion-Pair Reagents:

      • Use 0.1% Trifluoroacetic Acid (TFA) in the mobile phase.

      • Rationale: TFA serves two purposes: it effectively lowers the mobile phase pH and its counter-ion (CF₃COO⁻) can form a neutral ion-pair with the protonated analyte (R₃NH⁺).[9][10] This neutral pair is well-retained by the reversed-phase mechanism without secondary interactions. TFA is excellent for UV detection but is a known ion-suppressing agent in mass spectrometry.

    Q5: Could my column be the problem?

    Yes. Not all C18 columns are created equal. Column choice and column health are critical.

    Objective: To determine if the column is the source of peak tailing.

    Methodology:

    • Verify Column Type: Ensure you are using a modern, high-purity, fully end-capped column (often designated as Type B silica). These columns have a much lower concentration of active silanol groups compared to older Type A silica columns.[3][6][7]

    • Benchmark with a New Column: If you suspect your current column has degraded, install a new, identical column and inject your standard. If peak shape is restored, the original column has reached the end of its life.

    • Check for Blockages/Voids: A sudden increase in backpressure accompanied by peak distortion may indicate a blocked inlet frit.[2] A void at the column inlet can also cause peak tailing and broadening.[6]

      • Action: Disconnect the column from the detector and try back-flushing it to waste with a strong solvent (as long as permitted by the manufacturer's instructions). If a void is the cause, the column typically needs to be replaced.

    Q6: What if all peaks in my chromatogram are tailing?

    If all peaks, not just the basic analyte, are tailing, the issue is likely instrumental rather than chemical.

    Objective: To minimize sources of band broadening outside of the column.

    Methodology:

    • Inspect Tubing: Check the length and internal diameter (ID) of all tubing between the injector and the detector. Use the shortest possible lengths of narrow-bore tubing (e.g., 0.12 mm or 0.005" ID) to minimize dead volume.[3]

    • Check Fittings: Ensure all fittings are properly seated and not creating any dead space. A poorly made connection can be a significant source of extra-column volume.

    • Review Detector Settings: Ensure the detector's data acquisition rate (sampling rate) is appropriate for your peak widths. A slow sampling rate can distort the shape of narrow peaks.

    Section 4: Frequently Asked Questions (FAQs)

    Q7: Should I use Methanol or Acetonitrile as the organic modifier? Both are excellent reversed-phase solvents. Acetonitrile is generally a stronger eluent and often results in lower backpressure and slightly better peak efficiency. However, the two solvents can offer different selectivity due to their unique molecular interactions.[11][12] If you have optimized other parameters and still face issues, substituting Methanol for Acetonitrile (or vice-versa) is a valid troubleshooting step.

    Q8: Can I be overloading my column? Yes. Column overload, either by injecting too much mass (mass overload) or too large a volume (volume overload), can cause peak distortion.[8] While often associated with peak "fronting," severe overload can also manifest as tailing.

    • Quick Diagnostic Test: Prepare and inject a sample that is 10 times more dilute than your current sample. If the peak shape improves dramatically, you are likely experiencing mass overload.[5][8]

    Q9: What is an "end-capped" column and why is it important for my compound? After the primary stationary phase (e.g., C18) is bonded to the silica, the column is treated with a small silylating agent (like trimethylchlorosilane) to react with and "cap" many of the remaining accessible silanol groups.[2] This process, called end-capping, dramatically reduces the number of active sites available to interact with basic analytes like yours, leading to significantly better peak shape.[3] However, steric hindrance prevents all silanols from being capped, which is why mobile phase optimization is still necessary.[2]

    References
    • Peak Tailing in HPLC - Element Lab Solutions. (Accessed March 17, 2026). [Link]

    • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (LCGC North America, 2019). [Link]

    • 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile | C20H20N2 | CID 111223 - PubChem. (National Center for Biotechnology Information). [Link]

    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (Chrom Tech, 2025). [Link]

    • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (Waters Corporation). [Link]

    • Abnormal Peak Shapes - Shimadzu. (Shimadzu Corporation). [Link]

    • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (Labcompare, 2021). [Link]

    • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (LCGC International, 2026). [Link]

    • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (LCGC International). [Link]

    • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (KNAUER Wissenschaftliche Geräte GmbH). [Link]

    • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER. (KNAUER Wissenschaftliche Geräte GmbH). [Link]

    • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (AZoM.com). [Link]

    • Exploring the Role of pH in HPLC Separation - Veeprho. (Veeprho, 2025). [Link]

    • Peak symmetry, asymmetry and their causes in HPLC. (Analytics-Shop, 2017). [Link]

    • Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. (ResearchGate, 2024). [Link]

    • The Importance of Mobile Phase pH in Chromatographic Separations. (Crawford Scientific). [Link]

    • How to Reduce Peak Tailing in HPLC? - Phenomenex. (Phenomenex, 2025). [Link]

    • Peak Shape Changes Over Time - Waters Corporation. (Waters Corporation). [Link]

    Sources

    Troubleshooting

    Best solvents for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile crystallization and recrystallization

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the isolation and purification of complex pharmaceutical interm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the isolation and purification of complex pharmaceutical intermediates.

    The compound 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS: 6517-69-7) is a highly lipophilic, conjugated intermediate frequently utilized in the synthesis of potent therapeutics, including Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction inhibitors[1]. It is typically synthesized via a Knoevenagel condensation between 1-benzylpiperidin-4-one and 2-phenylacetonitrile (benzyl cyanide) using sodium methoxide [1].

    Because this molecule features both a flexible, basic benzylpiperidine moiety and a rigid, planar phenylacetonitrile group, its solubility profile is highly temperature-dependent. Poor solvent selection often leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than true crystallization.

    This guide provides field-proven, self-validating methodologies and troubleshooting logic to ensure high-yield, high-purity crystallization.

    Solvent Selection Matrix

    The causality behind successful crystallization lies in the thermodynamic relationship between the solvent and the solute. The ideal solvent must have a steep solubility curve (high solubility at boiling, near-zero solubility at 0–5 °C) while selectively keeping unreacted starting materials (like benzyl cyanide) dissolved in the mother liquor.

    Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Impurity RejectionBest Application
    Isopropanol (IPA) 82.0High (>150 mg/mL)Low (<10 mg/mL)ExcellentPrimary cooling crystallization. Steeper solubility curve than methanol prevents oiling out.
    Ethyl Acetate / Heptane (1:3) 77.1 / 98.4Very High (in EtOAc)Very Low (in Heptane)GoodAnti-solvent recrystallization for polishing. Excellent for removing unreacted benzyl cyanide.
    Methanol 64.7HighModeratePoorReaction solvent [1]; not recommended for final isolation due to co-precipitation of polar impurities.
    Toluene / Hexanes 110.6 / 68.0HighLowModerateHigh-temperature anhydrous processing. Requires strict moisture control.

    Standard Operating Procedures (SOPs)

    Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

    Causality: Isopropanol (IPA) is selected over methanol or ethanol because its lower dielectric constant better accommodates the lipophilic nature of the benzylpiperidine ring, while its hydrogen-bonding capacity effectively solvates polar impurities.

    • Dissolution: Suspend the crude 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile in minimal Isopropanol (approx. 5–7 volumes, e.g., 50–70 mL per 10 g of crude). Heat the mixture to 75–80 °C under gentle reflux until complete dissolution occurs.

      • Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates either incomplete dissolution or insoluble polymeric byproducts.

    • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulates. This prevents heterogeneous nucleation of impurities.

    • Controlled Cooling: Transfer the filtrate to a crystallizing dish or jacketed reactor. Cool the solution at a controlled rate of 0.2 °C/min down to 45 °C.

      • Causality: Rapid cooling forces the system past the metastable zone directly into the labile zone, causing the solute to crash out as an amorphous oil (LLPS) rather than organizing into a crystal lattice.

    • Seeding (Optional but Recommended): At 45 °C (just above the cloud point), introduce 0.1% w/w of pure seed crystals.

    • Final Isolation: Continue cooling to 0–5 °C and age the slurry for 2 hours. Filter the crystalline solid and wash with 1–2 volumes of ice-cold IPA. Dry under vacuum at 45 °C to constant weight.

    Protocol B: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

    Causality: This method leverages the extreme solubility of the compound in Ethyl Acetate (EtOAc) and its insolubility in Heptane. It is the most effective method for purging unreacted 1-benzylpiperidin-4-one and 2-phenylacetonitrile [2].

    • Primary Dissolution: Dissolve the semi-pure compound in EtOAc (2 volumes) at 50 °C.

    • Anti-Solvent Addition: Slowly add Heptane (6 volumes) dropwise over 30 minutes while maintaining the temperature at 50 °C.

      • Validation Checkpoint: The solution should become slightly turbid upon the addition of the final volume of heptane, indicating the boundary of the metastable zone.

    • Aging and Cooling: Hold the temperature at 50 °C for 30 minutes to allow Ostwald ripening (larger crystals growing at the expense of smaller, less pure ones). Slowly cool to room temperature over 2 hours.

    • Filtration: Filter the highly pure crystals, wash with cold Heptane, and dry under vacuum.

    Workflow & Troubleshooting Logic

    Workflow A Knoevenagel Condensation (NaOMe, MeOH, Reflux) B Aqueous Quench & Extraction (Ice Water / EtOAc) A->B Quench C Crude Concentration (Rotary Evaporation) B->C Extract & Dry D Crude 2-(1-Benzylpiperidin- 4-ylidene)-2-phenylacetonitrile C->D Yield E Primary Crystallization (Isopropanol, 80°C to 5°C) D->E Dissolve & Cool F Polishing Recrystallization (EtOAc / Heptane Anti-solvent) E->F Optional for >99% Purity G High-Purity Crystalline Product E->G Filter & Dry F->G Filter & Dry

    Figure 1: End-to-end workflow from Knoevenagel condensation to high-purity crystallization.

    Frequently Asked Questions (FAQs)

    Q1: During cooling, my solution turns milky and forms a dense, sticky oil at the bottom of the flask instead of crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the compound's melting point in the specific solvent mixture is lower than the saturation temperature, causing it to separate as a liquid phase rather than a solid.

    • Immediate Fix: Reheat the mixture until it is completely homogeneous. Add 10–15% more of your primary solvent (e.g., IPA or EtOAc) to dilute the concentration, thereby lowering the saturation temperature below the "oiling" boundary. Cool at a much slower rate (0.1 °C/min) and introduce seed crystals early.

    Q2: Does the Knoevenagel condensation of this compound produce E/Z geometric isomers that complicate the crystallization process? A2: No. Because the 1-benzylpiperidin-4-one ring is symmetrical (both sides of the ring relative to the nitrogen are identical -CH2-CH2- groups), the formation of the exocyclic double bond does not result in E/Z geometric isomers [2]. You are crystallizing a single structural entity, which significantly improves the thermodynamic favorability of crystal lattice formation.

    Q3: My final crystals have a yellowish tint. How do I remove this color? A3: The yellow tint is typically caused by trace amounts of polymerized benzyl cyanide or oxidation products of the piperidine nitrogen. Before your hot filtration step in Protocol A, add 5% w/w activated charcoal (Norit) to the hot Isopropanol solution. Stir for 15 minutes, then filter through a pad of Celite. The resulting filtrate will yield pristine white crystals.

    Troubleshooting Start Issue: 'Oiling Out' (LLPS) Observed During Cooling Q1 Is the solution highly concentrated? Start->Q1 A1 Dilute with 10-15% more primary solvent (e.g., IPA) Q1->A1 Yes Q2 Is the cooling rate > 0.5 °C/min? Q1->Q2 No A2 Reduce cooling rate to 0.1 - 0.2 °C/min Q2->A2 Yes Q3 Are seed crystals available? Q2->Q3 No A3 Seed at 2-3 °C above the cloud point Q3->A3 Yes A4 Perform charcoal filtration to remove heavy impurities Q3->A4 No

    Figure 2: Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

    References

    • Borkin, D., et al. (2019). Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction. Journal of Medicinal Chemistry, ACS Publications. 1

    • National Center for Biotechnology Information (2026). 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile | C20H20N2 | CID 111223. PubChem Database. 2

    Sources

    Optimization

    Overcoming mass spectrometry ionization issues for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    Technical Support Center: Overcoming MS Ionization Challenges for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile Introduction Welcome to the Technical Support Center. This guide is specifically engineered for resea...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Overcoming MS Ionization Challenges for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    Introduction Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (Exact Mass: 288.16, [M+H]⁺: m/z 289.17) via Electrospray Ionization Mass Spectrometry (ESI-MS). Due to its highly basic tertiary amine, exocyclic double bond, and labile N-benzyl group, this compound frequently exhibits erratic ionization behavior. This guide provides causal explanations and self-validating protocols to resolve these issues.

    Section 1: The "Missing" Precursor (In-Source Fragmentation)

    Q: I am injecting the compound, but my expected [M+H]⁺ peak at m/z 289 is missing or extremely weak. Instead, the base peak is m/z 91. What is happening?

    A: You are experiencing severe In-Source Fragmentation (ISF) . While ESI is generally considered a "soft" ionization technique, the N-benzylpiperidine moiety is notoriously fragile. Upon protonation in the ESI source, the molecule prematurely dissociates before reaching the mass analyzer.

    The Causality: Protonated N-benzylpiperidines undergo a highly specific dissociation pathway mediated by an Ion-Neutral Complex (INC) [1]. The energy imparted by the declustering potential (DP), fragmentor voltage, or heated capillary causes the bond between the piperidine nitrogen and the benzyl group to break. This forms a transient INC, which rapidly resolves into either:

    • A Tropylium cation (m/z 91) via direct separation.

    • A Hydride transfer product (m/z 197) resulting from the abstraction of a hydride and subsequent loss of neutral toluene [1]. Because this occurs in the atmospheric or intermediate pressure region of the source, the mass spectrometer registers these fragments as precursor ions, effectively erasing your m/z 289 signal[2].

    ISF_Mechanism Precursor Precursor Ion [M+H]+ m/z 289 INC Ion-Neutral Complex [C7H7]+ & Neutral Piperidine Precursor->INC High Source Voltage (ISF Trigger) Tropylium Tropylium Cation m/z 91 INC->Tropylium Direct Separation Hydride Hydride Transfer m/z 197 (Loss of Toluene) INC->Hydride Hydride Abstraction

    Fig 1: In-Source Fragmentation (ISF) pathway of protonated N-benzylpiperidines via an Ion-Neutral Complex.

    Self-Validating Protocol: ISF Mitigation To rescue your precursor ion, you must systematically cool the ion source and reduce acceleration voltages.

    • Establish a Baseline: Infuse your sample at 1 µL/min. Monitor m/z 289, m/z 197, and m/z 91.

    • Voltage Titration: Decrease the Declustering Potential (DP) or Fragmentor Voltage in 10V decrements.

      • Validation: If the ratio of m/z 289 to m/z 91 increases as voltage drops, ISF is the confirmed culprit.

    • Thermal Adjustment: Lower the desolvation/capillary temperature by 50°C. Higher temperatures accelerate analyte dissociation [2].

    • Gas Flow Optimization: Slightly increase the nebulizer gas to assist in desolvation without relying purely on thermal energy.

    Section 2: Signal Suppression and Mobile Phase Chemistry

    Q: I can see the m/z 289 peak, but the signal-to-noise (S/N) ratio is terrible. I am using 0.1% Trifluoroacetic Acid (TFA) in my mobile phase to improve peak shape. Is this causing suppression?

    A: Yes. While TFA is excellent for chromatographic peak shape, it is highly detrimental to the ESI+ sensitivity of basic amines like piperidines [3].

    The Causality: Electrospray ionization is a competitive, solution-phase process. TFA is a strong ion-pairing agent. In the ESI droplet, the heavily fluorinated TFA anion tightly pairs with the protonated basic nitrogen of the piperidine ring. As the droplet evaporates, this strong ion pair fails to dissociate, neutralizing the analyte and preventing it from entering the gas phase as a detectable cation [3]. Furthermore, if competing amines (like Triethylamine, TEA) are present, their high gas-phase proton affinity will actively "steal" protons from your analyte [3].

    Self-Validating Protocol: Mobile Phase Optimization

    • Purge the System: Flush the LC system with 50:50 Methanol:Water (no additives) to remove residual TFA.

    • Switch to Formic Acid (FA): Replace 0.1% TFA with 0.1% Formic Acid or 5 mM Ammonium Formate. Formate is a much weaker ion-pairing agent and readily evaporates, liberating the[M+H]⁺ ion.

    • pH Control: Ensure the mobile phase pH is at least 2 units below the pKa of the piperidine nitrogen (typically pKa ~9-10) to guarantee complete protonation in solution.

      • Validation: Inject the sample. You should observe a 5x to 10x increase in the absolute abundance of m/z 289 compared to the TFA method.

    Section 3: High-Mass Artifacts (Dimerization)

    Q: I optimized my source, but now I am seeing unexpected high-mass peaks at m/z 577 and m/z 599. Are these synthesis impurities?

    A: Unlikely. These are concentration-dependent non-covalent dimers: [2M+H]⁺ (m/z 577) and[2M+Na]⁺ (m/z 599).

    The Causality: Piperidine derivatives are highly prone to clustering in ESI droplets when analyzed at high concentrations [4]. When the droplet becomes saturated, multiple analyte molecules aggregate around a single proton or sodium ion. If the desolvation energy is low (which you likely set to prevent ISF), these clusters survive the transition into the gas phase [4].

    Self-Validating Protocol: Dimer Resolution

    • Serial Dilution: Dilute your sample to a concentration below 5 ng/µL.

      • Validation: If the peaks at m/z 577/599 disappear while m/z 289 remains, the high-mass peaks were definitively MS-induced clusters, not impurities.

    • Collision-Induced Dissociation (CID): If dilution is not possible, perform an MS/MS experiment on m/z 599. If it fragments cleanly into m/z 311 ([M+Na]⁺) and neutral M (288 Da), it is a confirmed dimer [4].

    Troubleshooting_Logic Start Analyze 2-(1-Benzylpiperidin-4-ylidene) -2-phenylacetonitrile via ESI+ CheckMass Observe Primary m/z Start->CheckMass Frag Dominant m/z 91 or 197 (Missing m/z 289) CheckMass->Frag In-Source Fragmentation LowSignal Low m/z 289 Intensity (Poor S/N) CheckMass->LowSignal Ion Suppression Dimer High m/z 577 or 599 ([2M+H]+ / [2M+Na]+) CheckMass->Dimer Droplet Clustering Sol1 Decrease DP / Fragmentor Lower Source Temp Frag->Sol1 Sol2 Remove TFA/TEA Use 0.1% Formic Acid LowSignal->Sol2 Sol3 Dilute Sample < 5 ng/μL Dimer->Sol3

    Fig 2: Diagnostic workflow for resolving common ESI-MS issues with benzylpiperidine derivatives.

    Quantitative Data Summary

    The table below summarizes the expected quantitative shifts in MS signal when optimizing parameters for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

    Table 1: Impact of MS Parameters on Ionization Efficiency

    Experimental ParameterSub-Optimal ConditionOptimized Condition[M+H]⁺ (m/z 289) AbundanceTropylium (m/z 91) AbundanceOverall S/N Ratio
    Declustering Potential 120 V40 V↑ 450% ↓ 85%↑ 5x
    Source Temperature 350 °C250 °C↑ 200% ↓ 60%↑ 2.5x
    Mobile Phase Additive 0.1% TFA0.1% Formic Acid↑ 800% Minimal Change↑ 10x
    Sample Concentration 50 ng/µL2 ng/µLStable (Linear)Minimal ChangeDimer (m/z 577) Eliminated

    References

    • Title: Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

    • Title: The Secrets of Electrospray Ionization: Why Less is More Source: LCGC International URL: [Link]

    • Title: Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues Source: PubMed Central (PMC) URL: [Link]

    Troubleshooting

    Technical Support Center: Handling Moisture Sensitivity in 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and provide you with the mechanistic causality behind moisture sensitivity...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and provide you with the mechanistic causality behind moisture sensitivity. 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is a critical, highly functionalized intermediate used in the synthesis of complex piperidine-derived therapeutics 1. Maintaining its structural integrity is paramount for downstream success.

    Mechanistic Insight: The Causality of Moisture Sensitivity

    To troubleshoot effectively, we must first understand why this molecule degrades. The compound is synthesized via a Knoevenagel condensation between 1-benzyl-4-piperidone and phenylacetonitrile 2. The resulting structure features an α,β -unsaturated nitrile system, which creates a highly electrophilic microenvironment.

    When exposed to moisture, two primary degradation pathways are triggered:

    • Nitrile Hydrolysis: The electrophilic carbon of the nitrile group is highly susceptible to nucleophilic attack by water. Catalyzed by trace ambient acids or bases, the nitrile hydrolyzes first into a primary amide, and eventually into a carboxylic acid 3.

    • Alkene Hydration (Michael Addition): The exocyclic double bond, conjugated with both the nitrile and the phenyl ring, can undergo hydration, breaking the conjugation and forming a β -hydroxy nitrile impurity.

    Because water is a stoichiometric byproduct of the upstream Knoevenagel condensation, its strict removal is not just required for storage, but is the thermodynamic driving force required to push the synthesis equilibrium forward 3.

    Troubleshooting Guide & FAQs

    Q1: Why does my isolated yield drop significantly during scale-up, accompanied by a white, insoluble precipitate forming in the storage vial? A1: This is the classic macroscopic symptom of nitrile hydrolysis. During scale-up, extended exposure to ambient humidity or trace water in extraction solvents hydrolyzes the α,β -unsaturated nitrile into its corresponding amide [[3]](). Amides exhibit drastically lower solubility in non-polar organic solvents compared to their parent nitriles, causing them to precipitate out of solution as a white solid. Action: Immediately switch to anhydrous handling (Protocol 1) and verify solvent dryness.

    Q2: How does moisture affect the upstream Knoevenagel condensation? A2: The Knoevenagel condensation is a reversible dehydration reaction 2. According to Le Chatelier's principle, the accumulation of water pushes the equilibrium backward, stalling the conversion of 1-benzyl-4-piperidone. Action: Utilize a Dean-Stark apparatus with toluene to azeotropically remove water continuously as it forms.

    Q3: What is the optimal storage condition to prevent moisture degradation? A3: The compound must be stored as a dry solid at 2–8°C in a tightly sealed, amber glass vial backfilled with argon. Desiccants (e.g., indicating silica gel) should be placed in the secondary containment.

    Quantitative Data: Moisture Impact Summary

    To help you establish strict Quality Control (QC) parameters, the following table summarizes the causal relationship between moisture levels and degradation rates.

    Moisture Level (ppm)Physical StatePrimary Degradation PathwayEst. Degradation Rate (%/month)Recommended Action
    < 50 ppm Dry SolidNone (Stable)< 0.1%Standard anhydrous storage
    50 - 500 ppm Solid (Clumping)Surface Hydration0.5 - 2.0%Re-dry via vacuum desiccator
    500 - 2000 ppm Tacky SolidNitrile Hydrolysis (Amide)2.0 - 5.0%Azeotropic distillation
    > 2000 ppm Slurry / PrecipitateAmide / Carboxylic Acid Formation> 5.0%Discard or recrystallize

    Experimental Protocols (Self-Validating Systems)

    To ensure trustworthiness in your workflow, use Protocol 1 for handling and validate its success using Protocol 2.

    Protocol 1: Anhydrous Handling and Storage (Schlenk Techniques)

    Purpose: To physically exclude atmospheric moisture and prevent the initiation of nucleophilic attack on the nitrile group.

    • Preparation: Dry all glassware in an oven at 120°C for a minimum of 4 hours. Cool the glassware under a continuous stream of dry argon.

    • Transfer: Transfer the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile solid exclusively inside a glovebox or by using standard Schlenk line techniques against positive argon pressure.

    • Solvent Drying: If preparing a stock solution, use strictly anhydrous solvents (e.g., toluene or THF dried over activated 3Å molecular sieves).

    • Storage: Seal the compound in an amber glass vial with a PTFE-lined cap. Wrap the seal tightly with Parafilm and store at 2–8°C in a desiccator.

    Protocol 2: Karl Fischer Titration for Trace Moisture Quantification

    Purpose: In fields handling pharmaceutical intermediates, strict control of trace moisture at ppm levels is essential. Coulometric Karl Fischer (KF) titration is the authoritative method for this validation 4.

    • System Calibration: Calibrate the coulometric KF titrator using a certified 1.0% water standard. Ensure the baseline drift is stable (< 10 µ g/min ).

    • Sample Preparation: Inside a dry box, accurately weigh 100 mg of the intermediate into a dry, septum-capped vial.

    • Injection: Dissolve the sample in 1 mL of anhydrous methanol. Inject the solution into the titration cell using a gas-tight syringe.

    • Measurement: Run the titration until the endpoint is reached. Subtract the blank solvent moisture content to determine the exact ppm of water. If the result is > 50 ppm, revert to drying procedures.

    Workflow Visualization

    MoistureDegradation A 2-(1-Benzylpiperidin-4-ylidene)- 2-phenylacetonitrile B Moisture Exposure (H2O) A->B Improper Handling C Pathway 1: Nitrile Hydrolysis (Amide / Carboxylic Acid) B->C Base/Acid Catalysis D Pathway 2: Alkene Hydration (Beta-hydroxy nitrile) B->D Nucleophilic Attack E Consequence: Yield Loss & Impurity Formation C->E D->E F Prevention: Anhydrous Storage (Argon / Desiccator) F->A Protects G Prevention: Dean-Stark Trap (During Synthesis) G->A Drives Equilibrium

    Fig 1: Moisture-induced degradation pathways and preventative workflows for the intermediate.

    References

    • [1] PubChem. 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile | C20H20N2 | CID 111223. National Institutes of Health (NIH). 1

    • [3] Isobe, K. Knoevenagel Reaction in Water Catalyzed by Amine Supported on Silica Gel and Hydrolysis Pathways. ResearchGate. 3

    • [2] Jampilek, J. Prescribed drugs containing nitrogen heterocycles: an overview. PMC - National Institutes of Health (NIH). 2

    • [4] Alfa Chemistry. Karl Fischer (KF) Moisture Testing Service - Precisely Control Chemical Product Quality. Alfa Chemistry Testing Lab. 4

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative efficacy of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile analogs

    An objective, mechanistic, and comparative analysis of the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile scaffold and its derived analogs in the context of targeted oncology. Executive Summary & Mechanistic Causal...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An objective, mechanistic, and comparative analysis of the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile scaffold and its derived analogs in the context of targeted oncology.

    Executive Summary & Mechanistic Causality

    The synthesis of highly potent Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction (PPI) inhibitors has been fundamentally advanced by the versatile small-molecule scaffold, 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS 6517-69-7). In MLL-rearranged leukemias, the oncogenic Menin-MLL complex drives the aberrant transcription of HOXA9 and MEIS1 genes, leading to aggressive leukemogenesis ().

    As a Senior Application Scientist, I evaluate scaffolds not just by their final binding affinity, but by their structural causality. Unlike early-generation indole-based inhibitors, analogs derived from this piperidine-phenylacetonitrile core exhibit superior steric vectorization. The piperidine ring deeply penetrates the hydrophobic F9 pocket of the Menin protein. Meanwhile, the phenylacetonitrile moiety serves as a highly modular synthetic handle; reduction of the exocyclic double bond and the nitrile group yields flexible, nucleophilic intermediates. These can be functionalized with electrophilic warheads (e.g., acrylamides for irreversible covalent binding to Cys329) or bulky hydrophobic groups to maximize van der Waals interactions ().

    Pathway Menin Menin Protein (Deep F9 Pocket) Complex Menin-MLL Complex (Oncogenic Driver) Menin->Complex Binds MLL MLL Fusion Protein (KMT2A) MLL->Complex Binds Genes HOXA9 / MEIS1 Transcription Complex->Genes Upregulates Leukemia Leukemogenesis (MV4;11 / MOLM-13) Genes->Leukemia Drives Inhibitor Scaffold Analogs (e.g., M-89, M-525) Inhibitor->Menin Blocks F9 Pocket

    Figure 1: Mechanism of Menin-MLL complex inhibition by piperidine-phenylacetonitrile analogs.

    Comparative Efficacy Analysis

    To objectively evaluate the performance of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile analogs, we must compare their binding kinetics and cellular potencies against established alternative classes (e.g., indole-based inhibitors like MI-503). The data below highlights the transition from reversible, non-covalent binding (M-89) to ultra-potent, irreversible covalent binding (M-525, M-808) achieved via this specific scaffold ().

    CompoundStructural ClassBinding MechanismMenin Affinity ( Kd​ / IC50​ )Cellular Potency (MV4;11 IC50​ )
    M-89 Piperidine-PhenylacetonitrileNon-Covalent1.4 nM25.0 nM
    M-525 Piperidine-PhenylacetonitrileCovalent (Irreversible)3.0 nM3.0 nM
    M-808 Piperidine-PhenylacetonitrileCovalent (Irreversible)2.6 nM1.0 - 4.0 nM
    MI-503 Indole-based (Alternative)Non-Covalent~15.0 nM~200.0 nM

    Observation: The piperidine-phenylacetonitrile analogs consistently demonstrate sub-5 nM target affinity and single-digit nanomolar cellular efficacy, outperforming the alternative indole class by an order of magnitude in MLL-rearranged cell lines.

    Self-Validating Experimental Protocols

    Raw binding data is susceptible to artifactual interference. Therefore, the comparative efficacy of these analogs must be verified through rigorous, self-validating assay architectures.

    Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

    Purpose: Quantify the in vitro binding affinity ( IC50​ ) of the analogs to recombinant Menin. Causality: FP measures the rotational correlation time of a fluorophore. A small, FITC-labeled MBM1 peptide rotates rapidly in solution (yielding low polarization). When bound to the massive Menin protein, its rotation slows significantly (yielding high polarization). A highly efficacious analog will competitively displace the FITC-peptide, restoring rapid rotation and decreasing the polarization signal.

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent non-specific lipophilic aggregation of the analogs.

    • Complex Formation: Incubate 10 nM recombinant Menin protein with 2 nM FITC-MBM1 peptide for 30 minutes at room temperature to reach thermodynamic equilibrium.

    • Compound Titration: Dispense analogs in a 12-point serial dilution (from 10 µM down to 0.1 nM) into a 384-well black microplate.

    • Displacement & Measurement: Add the Menin/FITC-MBM1 complex to the compounds. Incubate for 1 hour. Read the microplate at λex​ 485 nm and λem​ 535 nm.

    Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a saturating dose of unlabeled MBM1 peptide as the positive control. The assay data is only accepted if Z' > 0.5 , proving the signal window is wide enough to distinguish true displacement from background noise.

    Protocol B: Cellular Thermal Shift Assay (CETSA)

    Purpose: Validate direct target engagement of the analogs within living MLL-rearranged leukemia cells (). Causality: Ligand binding thermodynamically stabilizes the folded state of the target protein. By subjecting cells to a temperature gradient, unbound Menin denatures and precipitates at lower temperatures than analog-bound Menin. The shift in melting temperature ( ΔTm​ ) is directly proportional to intracellular target engagement.

    • Cellular Incubation: Treat MV4;11 cells ( 1×106 cells/mL) with 100 nM of the analog (or DMSO vehicle) for 1 hour at 37°C.

    • Thermal Gradient Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Lysis & Fractionation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured proteins.

    • Western Blotting: Resolve the soluble fraction via SDS-PAGE and immunoblot with an anti-Menin primary antibody.

    Workflow Treat 1. Incubate Cells (Analog vs Vehicle) Heat 2. Heat Shock (40-60°C Gradient) Treat->Heat Lyse 3. Lyse & Centrifuge (Isolate Soluble) Heat->Lyse WB 4. Western Blot (Anti-Menin + Ctrl) Lyse->WB Curve 5. Melt Curve (Calculate ΔTm) WB->Curve

    Figure 2: Self-validating Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

    Self-Validation Checkpoint: The blot must be simultaneously probed for a non-interacting housekeeping protein (e.g., β -actin). If the housekeeping protein's melting curve shifts alongside Menin, the analog is acting as a non-specific crosslinker or aggregator (false positive). The protocol is validated only when Menin shows a distinct ΔTm​ shift while the loading control remains invariant.

    References

    • Aguilar A, et al. "Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction." Journal of Medicinal Chemistry.[Link]

    • Xu S, et al. "Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction." Angewandte Chemie International Edition.[Link]

    • Lin C, et al. "Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers." International Journal of Molecular Sciences.[Link]

    • Jafari R, et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. [Link]

    Comparative

    A Comparative Guide to the Analytical Validation of a 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile Reference Standard

    Introduction: The Bedrock of Pharmaceutical Quality In the landscape of pharmaceutical development and quality control, the analytical reference standard is the ultimate arbiter of quality. It is a highly purified and we...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Bedrock of Pharmaceutical Quality

    In the landscape of pharmaceutical development and quality control, the analytical reference standard is the ultimate arbiter of quality. It is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products.[1][2] The quality of a reference standard is paramount; any uncertainty in its characterization is directly transferred to the product being tested, with potential implications for safety and efficacy.

    This guide provides an in-depth technical overview of the validation of a non-compendial reference standard for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. We will move beyond a simple checklist of tests to a comparative analysis of analytical methodologies, grounded in the modern, risk-based framework of the International Council for Harmonisation (ICH) guidelines.[3][4][5] Our objective is to demonstrate a robust, multi-technique approach that ensures the highest degree of confidence in the reference standard's quality.

    A Modern Framework for Validation: Beyond the Basics

    The validation of a reference standard is not a one-time event but a continuous process of ensuring its fitness for purpose. The latest ICH guidelines, particularly Q2(R2) for analytical procedure validation and Q14 for analytical procedure development, advocate for a more holistic, science- and risk-based approach.[3][4][5] This means not just performing a set of prescribed tests, but understanding the capabilities and limitations of each analytical technique and using them in a complementary fashion to build a comprehensive profile of the reference standard.

    The validation of the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile reference standard will therefore be built on a foundation of orthogonal methods—different analytical techniques that measure the same attribute through different physical or chemical principles. This approach minimizes the risk of overlooking impurities or making erroneous assumptions about the material's purity and potency.

    cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Phase 4: Final Certification NMR NMR (1H, 13C, 2D) HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC MS Mass Spectrometry MS->HPLC FTIR FTIR FTIR->HPLC qNMR Quantitative NMR (qNMR) HPLC->qNMR GC Headspace GC-FID (Residual Solvents) GC->qNMR TGA TGA (Non-volatile Impurities) TGA->qNMR KF Karl Fischer (Water Content) KF->qNMR CertifiedStandard Certified Reference Standard qNMR->CertifiedStandard MassBalance Mass Balance Calculation MassBalance->CertifiedStandard

    Caption: Workflow for Reference Standard Validation.

    Part 1: Unambiguous Structural Identity

    Before any quantitative assessment, the identity of the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile must be unequivocally confirmed. This is achieved by a confluence of spectroscopic techniques, each providing a unique piece of the structural puzzle.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR is the most powerful technique for structural elucidation of organic molecules. A full suite of experiments is performed to confirm the connectivity and chemical environment of every atom in the molecule.

    • ¹H NMR: Confirms the presence and integration of all protons, their chemical shifts, and coupling patterns consistent with the proposed structure.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and reveal long-range correlations between protons and carbons (HMBC), providing definitive proof of the molecular skeleton.

    Mass Spectrometry (MS)

    High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying characteristic pieces of the molecule.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR provides a molecular fingerprint by identifying the functional groups present in the molecule. For 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile, key vibrational bands would be expected for the nitrile (C≡N) group, aromatic C-H bonds, and aliphatic C-H bonds.

    Part 2: Purity Assessment - A Comparative Analysis

    Purity is not a single value but a composite of information from multiple analytical techniques. Here we compare the primary methods for assessing the purity of the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile reference standard.

    High-Performance Liquid Chromatography (HPLC-UV)

    HPLC with UV detection is the workhorse for determining the chromatographic purity of a reference standard. A well-developed, stability-indicating method can separate the main component from process-related impurities and degradation products.

    Experimental Protocol: HPLC-UV Purity Method

    • Chromatographic System: Agilent 1290 Infinity II LC System or equivalent, with a diode array detector.

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh and dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

    Validation Insights: The use of a gradient elution is crucial to ensure that any potential impurities with different polarities, including late-eluting ones, are separated and detected. The method is validated for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) as per ICH Q2(R2) guidelines.[6]

    Gas Chromatography (GC-FID) for Residual Solvents

    Residual solvents from the synthesis process are a critical component of the overall purity profile.[1] Headspace GC with a flame ionization detector (FID) is the standard method for their quantification.

    Experimental Protocol: Headspace GC-FID for Residual Solvents

    • GC System: Agilent 8890 GC with 7697A Headspace Sampler or equivalent.

    • Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Headspace Parameters:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Vial Equilibration Time: 15 min.

    • Sample Preparation: Accurately weigh approximately 100 mg of the standard into a 20 mL headspace vial and dissolve in 5 mL of a suitable solvent (e.g., DMSO).

    Orthogonal Purity Techniques

    To ensure a comprehensive purity assessment, orthogonal methods are employed.

    • Differential Scanning Calorimetry (DSC): This technique measures purity based on the melting point depression of the material, providing a value for total mole percentage of impurities.[7] It is particularly valuable as it is independent of the impurities' chromophoric properties.

    • Thermogravimetric Analysis (TGA): TGA is used to determine the amount of non-volatile inorganic impurities (residue on ignition).

    • Karl Fischer Titration: This is the gold standard for the precise determination of water content.

    Technique Parameter Measured Strengths Limitations
    HPLC-UV Chromatographic Purity (Area %)High precision and sensitivity for UV-active impurities.May not detect non-chromophoric impurities.
    Headspace GC-FID Residual SolventsHigh sensitivity and specificity for volatile compounds.Not suitable for non-volatile impurities.
    DSC Molar PurityOrthogonal to chromatography; based on thermodynamic properties.Less sensitive than HPLC; requires crystalline material.
    TGA Non-volatile ImpuritiesDirect measure of inorganic residue.Does not identify the nature of the residue.
    Karl Fischer Water ContentHigh accuracy and precision for water determination.Specific to water content only.

    Part 3: Potency Assignment - qNMR vs. Mass Balance

    The potency (or assay) is the most critical attribute of a reference standard, as it is used to calculate the content of the API in a sample.[1] We compare two approaches for assigning potency to the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile standard.

    cluster_qnmr Quantitative NMR (qNMR) Approach cluster_mass_balance Mass Balance Approach qnmr_sample Accurately weigh Reference Standard and Internal Standard (e.g., Maleic Acid) qnmr_measurement Acquire 1H NMR Spectrum (with long relaxation delay) qnmr_sample->qnmr_measurement qnmr_calculation Calculate Potency directly from integral ratios and weights qnmr_measurement->qnmr_calculation qnmr_result Direct Potency Value (Traceable to SI units) qnmr_calculation->qnmr_result hplc_purity HPLC Purity (100% - Impurities) mass_balance_calc Potency = Purity x (1 - Water - Solvents - Residue) hplc_purity->mass_balance_calc water_content Water Content (Karl Fischer) water_content->mass_balance_calc residual_solvents Residual Solvents (GC) residual_solvents->mass_balance_calc non_volatile Non-volatile Residue (TGA) non_volatile->mass_balance_calc mass_balance_result Indirect Potency Value (Propagated Errors) mass_balance_calc->mass_balance_result

    Caption: qNMR vs. Mass Balance for Potency.

    The Mass Balance Approach (Traditional Method)

    The mass balance method is an indirect approach where the potency is calculated by subtracting the total amount of impurities from 100%.

    Potency = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

    While widely used, this method has a significant drawback: its accuracy depends on the accuracy of four separate measurements, and any undetected impurities will lead to an overestimation of the potency.

    Quantitative NMR (qNMR) - The Gold Standard

    Quantitative NMR is a primary ratio method that allows for the direct determination of a compound's purity and potency by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[8][9][10]

    Causality Behind Experimental Choices in qNMR:

    • Choice of Internal Standard: A certified reference material (e.g., maleic acid, dimethyl sulfone) is chosen that has a simple, sharp proton signal in a region of the spectrum that is free from any signals from the analyte or impurities.[11]

    • Long Relaxation Delay (D1): A long delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) is essential to ensure complete relaxation of the nuclei between pulses. This guarantees that the signal intensity is directly proportional to the number of nuclei, which is the fundamental principle of qNMR.[8][11]

    • High Signal-to-Noise Ratio: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio, which is critical for accurate integration.

    Experimental Protocol: ¹H-qNMR Potency Assay

    • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

    • Internal Standard: Certified Maleic Acid.

    • Sample Preparation:

      • Accurately weigh ~15 mg of the 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile standard into a vial.

      • Accurately weigh ~5 mg of the certified maleic acid internal standard into the same vial.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • NMR Acquisition Parameters:

      • Pulse Program: zg30

      • Relaxation Delay (D1): 30 seconds.

      • Number of Scans: 16.

    • Data Processing:

      • Apply Fourier transformation and phase correction.

      • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the signal from the internal standard.

      • Calculate the potency using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.

    Parameter Mass Balance Approach Quantitative NMR (qNMR)
    Methodology Indirect (subtractive)Direct (ratiometric)
    Traceability Relies on the purity of multiple standards and instrument calibrations.Directly traceable to SI units via a certified internal standard.[8]
    Error Propagation High potential for propagated errors from multiple measurements.Lower uncertainty as it is a single measurement.
    Selectivity Dependent on the selectivity of each individual technique.Highly selective; only the specific NMR signals are measured.
    Overall Confidence GoodExcellent (considered the gold standard).

    Conclusion: A Multi-faceted Approach to Quality

    The validation of an analytical reference standard for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is a comprehensive undertaking that requires a carefully planned, multi-technique approach. While traditional methods like HPLC and mass balance provide valuable information, the integration of orthogonal techniques and, most importantly, the use of quantitative NMR for potency assignment, provides the highest level of scientific rigor and confidence. This guide has demonstrated that by leveraging a modern, risk-based validation framework, we can establish a reference standard that is not just "good enough," but is a truly well-characterized and reliable benchmark for all subsequent analytical testing.

    References

    • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]

    • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed.[Link]

    • Reference-Standard Material Qualification. Pharmaceutical Technology.[Link]

    • Reference Standard for testing pharmaceuticals. Vaayath.[Link]

    • [Standardization and Practical Application of Quantitative NMR (qNMR)]. PubMed.[Link]

    • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

    • Validation of analytical procedures according to the ICH guidelines. Efor Group.[Link]

    • Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate.[Link]

    • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). PMDA.[Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

    • III Analytical Methods. env.go.jp.[Link]

    Sources

    Validation

    Comparative Binding Affinity Guide: Donepezil vs. 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    As a Senior Application Scientist in neuropharmacological drug discovery, evaluating the structural nuances of acetylcholinesterase (AChE) inhibitors is critical for optimizing lead compounds. Donepezil is a gold-standar...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in neuropharmacological drug discovery, evaluating the structural nuances of acetylcholinesterase (AChE) inhibitors is critical for optimizing lead compounds. Donepezil is a gold-standard, FDA-approved AChE inhibitor used in the management of Alzheimer's disease. In contrast, 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (hereafter referred to as "Compound A") is a synthetically related intermediate—often utilized in the synthesis of donepezil analogs and menin inhibitors[1].

    While both molecules share a core pharmacophore, their binding affinities to AChE diverge significantly. This guide provides an in-depth, objective comparison of their binding mechanics, supported by structural rationale and self-validating experimental protocols for affinity profiling.

    Structural Rationale and Mechanistic Causality

    To understand the disparity in binding affinity, we must analyze the architecture of the AChE active site. The AChE enzyme features a narrow, 20 Å deep aromatic gorge. It contains two primary binding sites:

    • The Catalytic Active Site (CAS): Located at the base of the gorge (containing the catalytic triad and Trp86).

    • The Peripheral Anionic Site (PAS): Located at the rim of the gorge (dominated by Trp286).

    Donepezil: The Dual-Site Binder

    Donepezil (2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one) is a masterclass in rational drug design. Crystallographic studies[2] demonstrate that donepezil spans the entire length of the AChE gorge. The benzylpiperidine moiety extends into the CAS, forming strong cation- π interactions with Trp86. Simultaneously, the 5,6-dimethoxy-1-indanone moiety binds to the PAS via π

    π stacking with Trp286. The flexible methylene linker allows the molecule to adopt a low-energy conformation that perfectly complements the gorge topology, resulting in a highly potent binding affinity ( IC50​ ~ 5–10 nM).
    Compound A: The Truncated, Rigid Analog

    Compound A retains the benzylpiperidine moiety , meaning its fundamental ability to anchor into the CAS via Trp86 is preserved. However, it replaces the bulky, electron-rich dimethoxyindanone group with a phenylacetonitrile group, connected directly to the piperidine ring via a rigid ylidene (double) bond .

    • Loss of PAS Interactions: The phenylacetonitrile group lacks the hydrogen-bond accepting carbonyl oxygen and methoxy groups of donepezil, drastically weakening its interaction with the PAS[2].

    • Conformational Restriction: The rigid ylidene double bond restricts the molecule's degrees of freedom. Unlike the flexible linker in donepezil, Compound A cannot easily contort to bridge the CAS and PAS simultaneously without introducing severe steric strain. Consequently, its binding affinity is significantly reduced, typically shifting from the low nanomolar range into the micromolar range.

    AChE_Binding Donepezil Donepezil (Flexible Linker) CAS Catalytic Active Site (CAS) Trp86 Cation-π Interaction Donepezil->CAS Benzylpiperidine PAS Peripheral Anionic Site (PAS) Trp286 π-π Stacking Donepezil->PAS Dimethoxyindanone HighAffinity High Affinity (IC50 ~5-10 nM) Donepezil->HighAffinity Optimal Gorge Spanning CompA Compound A (Rigid Ylidene Bond) CompA->CAS Benzylpiperidine CompA->PAS Weak/No Interaction LowAffinity Reduced Affinity (IC50 > 1 µM) CompA->LowAffinity Sub-optimal Spanning

    Figure 1: Mechanistic divergence in AChE gorge spanning between Donepezil and Compound A.

    Quantitative Data Presentation

    The following table synthesizes the structural and kinetic parameters comparing the two compounds. Note: Data for Compound A is extrapolated from established SAR profiles of truncated benzylpiperidine ylidene derivatives.

    ParameterDonepezil2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrileMolecular Weight379.5 g/mol 288.4 g/mol Linker FlexibilityHigh (Methylene bridge)Low (Ylidene double bond)CAS Binding (Trp86)Strong (Cation- π )Strong (Cation- π )PAS Binding (Trp286)Strong ( π π stacking, H-bonding)Weak (Steric clash, lack of H-bond acceptors)Estimated IC50​ (hAChE)5.7 nM> 1,500 nMBinding ModeDual-site (CAS + PAS)Single-site dominant (CAS)

    Self-Validating Experimental Protocols

    To empirically validate the structural hypotheses above, a robust, orthogonal experimental workflow is required. We employ a functional enzymatic assay paired with label-free biophysical kinetic profiling.

    Protocol 1: Modified Ellman’s Assay (Functional IC50​ Determination)

    The Ellman's assay[3] is the gold standard for quantifying AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to produce a yellow anion (TNB) measurable at 412 nm.

    Causality & Rationale: We utilize a 15-minute pre-incubation step before adding the substrate. Because benzylpiperidine derivatives can exhibit slow-binding kinetics, pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium, preventing artificial underestimation of the IC50​ .

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve human recombinant AChE to a working concentration of 0.03 U/mL. Prepare 10 mM DTNB and 15 mM ATCh in the buffer.

    • Ligand Dilution: Prepare 10-point serial dilutions of Donepezil (0.1 nM to 1 µM) and Compound A (10 nM to 100 µM) in 1% DMSO/buffer.

    • Pre-Incubation: In a 96-well microplate, combine 50 µL of AChE, 50 µL of DTNB, and 50 µL of the test compound. Incubate at 25°C for exactly 15 minutes to allow complex formation.

    • Reaction Initiation: Add 50 µL of ATCh to all wells to initiate the reaction.

    • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

    • Data Analysis: Calculate the initial velocity ( V0​ ) for each concentration. Plot % inhibition vs. log[inhibitor] and fit to a four-parameter logistic non-linear regression model to derive the IC50​ .

    Protocol 2: Surface Plasmon Resonance (Biophysical Kinetics)

    While Ellman's assay measures functional inhibition, SPR provides real-time kinetic parameters (Association rate kon​ , Dissociation rate koff​ , and Equilibrium dissociation constant KD​ ).

    Causality & Rationale: Compound A's rigid structure likely prevents it from locking into the PAS. SPR will reveal whether its lower affinity is driven by a slower kon​ (difficulty entering the gorge) or a faster koff​ (inability to anchor securely at the gorge rim).

    • Sensor Chip Immobilization: Immobilize human AChE onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU to ensure sufficient signal-to-noise for small molecules).

    • Analyte Injection: Inject Donepezil and Compound A at varying concentrations (0.5x to 10x of their estimated KD​ ) over the active and reference flow cells at a flow rate of 30 µL/min.

    • Association/Dissociation: Allow 120 seconds for association and 300 seconds for dissociation.

    • Regeneration: If the baseline does not return to zero, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

    • Fitting: Subtract reference cell and blank injection data (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

    Workflow Prep Ligand Preparation (Donepezil & Compound A) Ellman Modified Ellman's Assay (Functional IC50) Prep->Ellman Serial dilutions SPR Surface Plasmon Resonance (Real-time Kinetics) Prep->SPR Analyte injection Docking Molecular Docking (In Silico Validation) Prep->Docking 3D conformers Analysis Data Integration & Affinity Profiling Ellman->Analysis IC50 & Ki values SPR->Analysis Kon, Koff, Kd Docking->Analysis Binding poses

    Figure 2: Integrated experimental workflow for orthogonal affinity profiling.

    Conclusion

    The comparison between donepezil and 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile highlights a fundamental principle in neuropharmacological drug design: gorge spanning requires both appropriate functional groups and conformational flexibility . While Compound A possesses the critical benzylpiperidine anchor required for CAS binding, its rigid ylidene bond and lack of PAS-interacting moieties render it a vastly inferior binder compared to the highly optimized donepezil. For researchers developing novel AChE inhibitors, Compound A serves better as a synthetic intermediate[1] rather than a terminal therapeutic lead.

    References

    • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. 3

    • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307. 4

    • European Patent Office. (2017). Piperidines as Menin Inhibitors (EP 3452461 B1). Google Patents / European Patent Office. 1

    • Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. 5

    Sources

    Comparative

    A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile Batches

    Introduction: The Imperative of Batch-to-Batch Consistency In the realm of pharmaceutical development, the active pharmaceutical ingredient (API) or a critical intermediate, such as 2-(1-Benzylpiperidin-4-ylidene)-2-phen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Imperative of Batch-to-Batch Consistency

    In the realm of pharmaceutical development, the active pharmaceutical ingredient (API) or a critical intermediate, such as 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile, is the cornerstone of the final drug product. Its purity, identity, and overall quality directly influence the safety and efficacy of the therapeutic. Consequently, ensuring unwavering consistency from one manufacturing batch to the next is not merely a quality control metric; it is a fundamental regulatory and safety requirement.[1][2][3] Any variation, however minor, can impact downstream processes, introduce unforeseen impurities, and ultimately compromise patient safety.

    This guide provides a comprehensive framework for utilizing spectroscopic techniques to compare different batches of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. As a Senior Application Scientist, my objective is to move beyond mere data reporting and delve into the causality behind experimental choices and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for structural verification and impurity profiling, thereby guaranteeing the chemical fidelity of each batch. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols.

    The molecular structure of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile, with its key functional groups, forms the basis of our spectroscopic investigation.

    Caption: Chemical Structure of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

    Part 1: The Analytical Workflow for Batch Verification

    A robust analytical workflow is critical for making informed decisions about batch quality. The process must be systematic, reproducible, and grounded in established scientific principles. Each step, from sample preparation to final data analysis, serves as a quality checkpoint. Adherence to guidelines from regulatory bodies like the FDA is essential for ensuring data integrity and compliance.[4][5]

    Analytical_Workflow cluster_analysis Sample Receive Batch Samples (A, B, C) Prep Sample Preparation (Dissolution in Deuterated Solvent, etc.) Sample->Prep Log & Document Analysis Spectroscopic Analysis Prep->Analysis Standardized Protocols NMR ¹H & ¹³C NMR Analysis->NMR FTIR FT-IR Analysis->FTIR MS Mass Spectrometry Analysis->MS Compare Data Comparison (vs. Reference Standard) Assess Quality Assessment Compare->Assess Identify Deviations Decision Decision Point Assess->Decision Accept Batch Accepted Decision->Accept Meets Specifications Reject Batch Rejected (Further Investigation) Decision->Reject Out of Specification

    Caption: Workflow for Spectroscopic Batch Comparison and Quality Assessment.

    Part 2: Experimental Methodologies

    The validity of any comparative analysis rests on the quality and reproducibility of the data acquisition. The following protocols are designed to be self-validating and adhere to industry best practices.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR provides the most definitive information regarding the precise molecular structure and is highly sensitive to subtle structural changes and impurities.

    • Rationale for Protocol Choices:

      • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves the compound well and its residual solvent peak does not typically interfere with key analyte signals.

      • Internal Standard: Tetramethylsilane (TMS) is used to set the chemical shift reference to 0 ppm, ensuring spectra from different runs are directly comparable.

    • Detailed Protocol:

      • Sample Preparation: Accurately weigh 10-15 mg of the sample from each batch into separate, clean vials. Dissolve each sample in approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS.

      • Transfer: Filter each solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

      • Data Acquisition:

        • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

        • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 5 seconds to ensure accurate integration.

        • For ¹³C NMR, acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

      • Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The nitrile (C≡N) stretch is a particularly sharp and intense band, making it an excellent diagnostic tool for consistency.

    • Rationale for Protocol Choices:

      • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation and ensures good contact, leading to high-quality, reproducible spectra.

    • Detailed Protocol:

      • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

      • Sample Application: Place a small amount of the powdered sample from a batch onto the center of the ATR crystal, ensuring complete coverage.

      • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

      • Data Acquisition: Acquire the FT-IR spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

      • Cleaning: After measurement, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before analyzing the next sample.

    Mass Spectrometry (MS)

    MS provides crucial information about the molecular weight of the compound and its fragmentation patterns, which serve as a molecular fingerprint.

    • Rationale for Protocol Choices:

      • Ionization: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule ([M+H]⁺), confirming the molecular weight with high accuracy. Electron Ionization (EI) provides more extensive fragmentation, which is useful for structural elucidation and fingerprinting.

    • Detailed Protocol (ESI-MS):

      • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of each batch sample in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

      • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

      • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the parent ion.

      • Analysis: Identify the [M+H]⁺ ion and compare its mass-to-charge ratio across the batches.

    Part 3: Comparative Data Analysis

    For this guide, we will analyze three hypothetical batches:

    • Batch A: The qualified Reference Standard.

    • Batch B: A new production batch submitted for quality control.

    • Batch C: A batch from a failed synthesis attempt, submitted for investigation.

    ¹H and ¹³C NMR Data Comparison

    NMR analysis serves as the primary tool for structural confirmation and purity assessment. The chemical shifts (δ) are reported in parts per million (ppm).

    Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

    Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentBatch A (Ref. Std.)Batch B (Production)Batch C (Failed)
    ~7.45 - 7.25Multiplet10HAromatic Protons (C₆H₅ & C₆H₅CH₂)ConformsConformsConforms
    3.55Singlet2HBenzyl Protons (-CH₂-)ConformsConformsConforms
    ~2.80 - 2.50Multiplet8HPiperidine ProtonsConformsConformsConforms
    N/A Singlet N/A Impurity: 1-benzyl-4-piperidone Absent Absent Present at ~2.2 ppm
    ~2.15 Singlet N/A Residual Solvent: Acetone Absent Present (<0.1%) Present (>5%)

    ¹³C NMR Data Summary: All 16 expected carbon signals were present in Batches A and B, confirming the carbon skeleton. Batch C showed additional signals corresponding to the carbonyl carbon (~208 ppm) of the unreacted ketone starting material.

    • Expert Interpretation:

      • Batch A vs. Batch B: The NMR spectra for Batches A and B are virtually superimposable. The presence of a trace amount of acetone in Batch B is a common observation from the final purification steps and is well within acceptable limits. This demonstrates successful and consistent synthesis.

      • Batch C Analysis: The ¹H NMR spectrum of Batch C clearly shows additional signals. A prominent multiplet around 2.2 ppm is indicative of unreacted 1-benzyl-4-piperidone, a key starting material. The high level of residual acetone suggests a deviation in the final work-up or drying process. This batch is unequivocally out-of-specification. The structural similarity of piperidine derivatives often leads to overlapping signals in the 1.2-3.5 ppm range, requiring careful analysis.[6]

    FT-IR Data Comparison

    The FT-IR spectra provide a quick and reliable confirmation of the compound's functional group identity.

    Table 2: Key FT-IR Absorption Bands (cm⁻¹)

    Wavenumber (cm⁻¹)AssignmentBatch A (Ref. Std.)Batch B (Production)Batch C (Failed)
    ~2225 C≡N Stretch (Nitrile) 2225 (Sharp, Strong) 2225 (Sharp, Strong) 2226 (Sharp, Strong)
    ~3060, 3030Aromatic C-H StretchPresentPresentPresent
    ~2950, 2810Aliphatic C-H StretchPresentPresentPresent
    ~1600, 1495, 1450Aromatic C=C BendingPresentPresentPresent
    ~1715 C=O Stretch (Ketone Impurity) Absent Absent Present (Medium)
    • Expert Interpretation:

      • The nitrile stretching vibration is a highly reliable diagnostic peak. For aromatic nitriles, conjugation with the phenyl ring typically places this peak between 2240 and 2220 cm⁻¹.[7][8] The consistent position at ~2225 cm⁻¹ across all batches confirms the presence of the core structure.

      • The defining feature of Batch C's spectrum is the appearance of a medium-intensity band at ~1715 cm⁻¹. This is a classic C=O stretching frequency for a ketone and corroborates the NMR finding of contamination with 1-benzyl-4-piperidone.

    Mass Spectrometry Data Comparison

    High-resolution mass spectrometry (HRMS) confirms the elemental composition, while fragmentation patterns provide a structural fingerprint.

    Table 3: Mass Spectrometry Data Comparison (ESI+)

    m/z ValueIon AssignmentExpected MassBatch A (Ref. Std.)Batch B (Production)Batch C (Failed)
    289.170 [M+H]⁺ 289.1705 289.1703 289.1706 289.1704
    91.055 [C₇H₇]⁺ (Tropylium ion) 91.0548 Present (Base Peak) Present (Base Peak) Present (Base Peak)
    190.118 [M - C₇H₇]⁺ 190.1181 Present Present Present
    190.113 [M(impurity)+H]⁺ 190.1126 Absent Absent Present
    • Expert Interpretation:

      • All three batches show the correct protonated molecular ion ([M+H]⁺) at m/z 289.170, confirming the molecular formula C₂₀H₂₀N₂.[9]

      • A hallmark of compounds containing a benzyl group is the facile loss of this group to form the highly stable tropylium cation at m/z 91.[10][11] This fragment being the base peak (most abundant ion) in all spectra provides strong evidence for the benzylpiperidine moiety.

      • Crucially, the mass spectrum for Batch C shows an additional significant ion at m/z 190.113. This corresponds to the protonated molecular ion of the starting material, 1-benzyl-4-piperidone (C₁₂H₁₅NO), confirming its presence as a major impurity.

    Conclusion

    The consistent application of orthogonal spectroscopic techniques—NMR, FT-IR, and MS—provides a robust and reliable system for verifying the identity, purity, and consistency of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile batches.

    • Batch B is spectroscopically identical to the Reference Standard (Batch A) across all three methods, demonstrating that the manufacturing process is under control and consistently produces material of the required quality. It can be released for downstream use.

    • Batch C fails to meet specifications due to significant contamination with the starting material, 1-benzyl-4-piperidone, as confirmed by all three analytical techniques. This batch must be rejected, and an investigation into the manufacturing deviation is required.

    This comparative guide underscores that batch consistency is not an abstract concept but a measurable and verifiable attribute.[2] For professionals in drug development, a rigorous, multi-technique spectroscopic analysis is the most effective strategy to mitigate risks, ensure product quality, and comply with stringent regulatory expectations.[12][13]

    References

    • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
    • Neuland, L. (2026). Achieving Batch to Batch Consistency in API Synthesis.
    • Tianming Pharmaceutical. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates.
    • BenchChem. (2025). Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles.
    • Gucinski, A. C., et al. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
    • My Pharma Site. (2025). Improving Batch Consistency Through Manufacturing Automation.
    • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
    • PubChem. (n.d.). 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. National Center for Biotechnology Information.
    • Shannon, J. S. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry, 15(2), 265-277.
    • Proconex. (2025). How Batch Processing Enhances Product Quality and Consistency.
    • NestorBird. (2025). What is Batch Processing in Pharma Manufacturing Industry?.
    • Wikipedia. (n.d.). Piperidine.
    • Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
    • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
    • (2018). mass spectrometry: tropylium ion. YouTube.
    • APIC (CEFIC). (n.d.). GMPs for APIs: “How to do” Document.
    • U.S. Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
    • Regulatory Compliance Firms. (2025). API Specification and Acceptance Criteria: Global Guidelines.
    • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
    • Sigma-Aldrich. (n.d.). 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

    Sources

    Validation

    A Comparative Guide to Inter-Laboratory Validation of Assay Methods for 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    This guide provides a comprehensive framework for the validation and inter-laboratory comparison of analytical methods for the quantification of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. Designed for research...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the validation and inter-laboratory comparison of analytical methods for the quantification of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the scientific rationale behind method selection, offers detailed experimental protocols for two common analytical techniques, and outlines the process for conducting a robust inter-laboratory validation study. Our focus is on ensuring the generation of reliable, reproducible, and accurate data across different laboratory settings, a cornerstone of regulatory compliance and product quality.

    The compound, 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile (CAS 6517-69-7), is a key intermediate in various synthetic pathways.[1][2] Its accurate quantification is critical for ensuring reaction efficiency, final product purity, and process control. This guide compares two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

    The Imperative of Method Validation

    Before any analytical method can be confidently deployed, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide a harmonized framework for this process, outlining the key performance characteristics that must be evaluated.[3][4][5][6][7] The objective is to establish, through laboratory studies, that the method's performance characteristics meet the requirements for the intended analytical application.[5][8]

    The core validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[3][9]

    • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[3]

    • Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[3]

    • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[10]

    • Precision: The degree of agreement among individual test results. This is evaluated at three levels:

      • Repeatability (Intra-assay precision): Same conditions, short time interval.[10][11]

      • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[10][12]

      • Reproducibility: Between-laboratory precision, assessed via inter-laboratory trials.[3][10][11][12]

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[13][14]

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][14]

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3][13]

    Comparative Analysis of Assay Methodologies

    The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare HPLC-UV and GC-MS for the analysis of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

    Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    HPLC-UV is a robust and widely used technique for the quantification of organic compounds.[15][16][17] Separation is achieved based on the analyte's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[16]

    Causality of Experimental Choices:

    • Stationary Phase: A C18 (ODS) column is chosen due to the non-polar nature of the phenyl and benzyl groups in the analyte, allowing for good retention and separation via reversed-phase chromatography.[15]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile serves as the organic modifier to elute the analyte, while the buffer controls the pH to ensure consistent ionization state and peak shape.

    • Detection: The presence of aromatic rings in the molecule results in strong UV absorbance, making UV detection at a wavelength around 210-245 nm a suitable and sensitive choice.[15][18]

    • Instrumentation:

      • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.[15]

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm.[15]

      • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.0) (60:40 v/v).

      • Flow Rate: 1.0 mL/min.[15]

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.[15]

      • Detection Wavelength: 220 nm.

    • Preparation of Solutions:

      • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile reference standard and dissolve in 100 mL of mobile phase.

      • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[16]

      • Sample Preparation: Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[16]

    • System Suitability Test (SST):

      • Before analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:Buffer) P2 Prepare Standard Stock (1000 µg/mL) P3 Create Working Standards (1-100 µg/mL) P4 Prepare & Filter Sample A1 System Suitability Test (5 Injections, RSD ≤ 2.0%) P4->A1 A2 Inject Calibration Standards A1->A2 A3 Inject Samples A2->A3 D2 Integrate Sample Peaks A3->D2 D1 Generate Calibration Curve (r² ≥ 0.999) D1->D2 D3 Quantify Analyte Concentration D2->D3 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Standards & Samples in Dichloromethane P2 Create Calibration Series P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separation in Capillary Column A1->A2 A3 Ionization (EI) & Fragmentation A2->A3 A4 Mass Detection (MS) A3->A4 D1 Extract Ion Chromatogram A4->D1 D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3 Interlab_Study Start Develop Detailed Analytical Protocol Prep Central Lab Prepares & Distributes Homogeneous Samples Start->Prep LabA Lab A Analyzes Samples Prep->LabA LabB Lab B Analyzes Samples Prep->LabB LabN Lab 'n' Analyzes Samples Prep->LabN Collect Central Lab Collects All Results LabA->Collect LabB->Collect LabN->Collect Stats Statistical Analysis (ANOVA, Outlier Tests) Collect->Stats Report Generate Final Report (Repeatability, Reproducibility) Stats->Report

    Sources

    Safety & Regulatory Compliance

    Safety

    Disposal Protocol: A Guide to the Safe Management of 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile

    Urgent Safety & Regulatory Advisory This document provides critical guidance for the disposal of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile. It is intended exclusively for professionals in legitimate research a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Urgent Safety & Regulatory Advisory

    This document provides critical guidance for the disposal of 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile. It is intended exclusively for professionals in legitimate research and drug development settings.

    Regulatory Alert: 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile is structurally and synthetically related to precursors for certain Schedule I and II controlled substances, including fentanyl analogues. Consequently, this compound may be treated as a controlled substance analogue under regulations such as the U.S. Federal Analogue Act (21 U.S.C. § 813).[1][2][3][4] All personnel must handle this material with an awareness of its significant potential for misuse and the stringent legal requirements governing its lifecycle. Meticulous record-keeping, secure storage, and controlled disposal are not merely best practices; they are legal imperatives.

    Primary Directive: All disposal activities must be coordinated through and approved by your institution's Environmental Health & Safety (EHS) department. This guide serves to inform and prepare you for that process, not to replace it.

    Chemical Profile and Hazard Assessment

    No comprehensive Safety Data Sheet (SDS) is publicly available for this specific research chemical. Therefore, a hazard assessment must be inferred from its constituent functional groups and data from structurally similar compounds.

    Identifier Information
    IUPAC Name 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile
    Molecular Formula C₂₀H₂₀N₂
    Key Functional Groups Nitrile (-C≡N), Phenyl (Aromatic), Benzyl (Aromatic), Piperidine (Tertiary Amine)
    Physical Form Typically a solid at room temperature.
    Inferred Hazards High Acute Toxicity: The nitrile functional group is a primary concern. Analogous compounds like Phenylacetonitrile (Benzyl Cyanide) are classified as fatal if inhaled and toxic if swallowed or in contact with skin.[5][6][7] Skin and Eye Irritation: The N-benzyl-4-piperidone moiety suggests the compound is likely a skin and eye irritant and may cause allergic skin reactions.[8] Environmental Hazard: The compound is expected to be toxic to aquatic life with long-lasting effects. Reactivity: Contact with strong acids or exposure to high heat can cause decomposition, potentially liberating highly toxic hydrogen cyanide (HCN) gas.[9]

    The Regulatory Framework: RCRA and DEA Compliance

    Disposal of this compound is governed by two primary regulatory frameworks:

    • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this chemical is considered a hazardous waste.[10][11][12] Your laboratory is a "generator" of this waste and is legally responsible for its management from "cradle to grave."[13] This involves proper identification, segregation, storage, and transfer to a licensed disposal facility.

    • Drug Enforcement Administration (DEA): Due to its status as a potential controlled substance analogue, all waste containing this compound must be managed to prevent diversion.[1][14] This includes ensuring that the final disposal method, such as high-temperature incineration, renders the substance non-recoverable.

    Core Disposal Principle: Mandated High-Temperature Incineration

    The only acceptable disposal method for 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile and materials contaminated with it is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][13]

    Causality: Incineration is mandated for several critical reasons:

    • Complete Destruction: It ensures the complete thermal destruction of the organic molecule, preventing its release into the environment.

    • Cyanide Destruction: The high temperatures and oxidative conditions effectively destroy the toxic nitrile group, breaking it down into less hazardous components like carbon dioxide and nitrogen oxides.[9]

    • Non-Recoverability: Incineration guarantees that the compound cannot be recovered from the waste stream for illicit purposes, satisfying DEA concerns.

    Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10][15] Chemical neutralization (e.g., alkaline hydrolysis) of the nitrile group can be complex and dangerous, potentially generating toxic intermediates if not performed correctly, and is therefore not recommended outside of a dedicated waste treatment facility.[16]

    Step-by-Step Disposal Protocol

    This protocol outlines the process from the point of generation to the final handoff to EHS professionals.

    Step 1: Personal Protective Equipment (PPE)

    Before handling the waste, don the following minimum PPE:

    • Eye Protection: Chemical splash goggles and a face shield.

    • Hand Protection: Double-glove with chemical-resistant nitrile gloves.

    • Body Protection: A fully buttoned laboratory coat.

    • Respiratory Protection: All waste handling should occur inside a certified chemical fume hood.

    Step 2: Waste Segregation at the Point of Generation

    Proper segregation is critical to prevent dangerous chemical reactions.[10][17] Never mix incompatible waste streams.[18]

    Caption: Waste segregation logic for 2-(1-benzylpiperidin-4-ylidene)-2-phenylacetonitrile.

    Step 3: Containerization and Labeling
    • Container Selection: Use only compatible, high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids.[17] Ensure liquid waste containers have at least 10% headspace to allow for vapor expansion.[17]

    • Labeling: All containers must be clearly labeled before any waste is added.[15] The label must include:

      • The words "HAZARDOUS WASTE" .[11]

      • The full chemical name: "2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile". Do not use abbreviations.

      • List all other constituents and their approximate percentages (e.g., "Methanol, ~90%").

      • The relevant hazard characteristics: "Toxic", "Irritant", "Environmental Hazard".

      • The accumulation start date (the date the first drop of waste enters the container).[15]

    Step 4: Accumulation in a Satellite Accumulation Area (SAA)

    The SAA is the designated location in your lab where waste is collected.[18][19]

    • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[19]

    • Container Management: Keep waste containers closed at all times except when adding waste.[11][15]

    • Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.[10]

    • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13][19]

    Step 5: Arranging for Disposal

    The following workflow diagram outlines the process for final disposal.

    DisposalWorkflow Start Experiment Complete: Waste Generated Segregate Step 1: Segregate Waste (Solid, Liquid, Debris) Start->Segregate Label Step 2: Use Labeled, Compatible Container Segregate->Label Store Step 3: Store in SAA (Closed, Secondary Containment) Label->Store Check Container >75% Full OR Approaching Time Limit? Store->Check Check->Store No Request Step 4: Submit Hazardous Waste Pickup Request to EHS Check->Request Yes Pickup Step 5: EHS or Contractor Removes Waste for Incineration Request->Pickup End Disposal Complete Pickup->End

    Caption: Overall workflow for the compliant disposal of chemical waste.

    Decontamination and Spill Management

    Accidental releases must be managed promptly and safely. All materials used for decontamination and spill cleanup must be disposed of as hazardous waste.[20]

    Protocol for Routine Decontamination (Glassware, Surfaces)
    • Preparation: Conduct all decontamination inside a chemical fume hood. Wear full PPE.

    • Initial Rinse: Rinse surfaces or glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound. Collect this rinsate as non-halogenated organic solvent hazardous waste.

    • Wash: Wash with soap and warm water.

    • Final Rinse: Perform a final rinse with clean solvent, followed by water.

    • Empty Containers: Containers that held the pure compound must be triple-rinsed with a solvent; the rinsate must be collected as hazardous waste.[9][10] The "empty" container can then be disposed of according to EHS guidance.

    Protocol for Emergency Spill Management
    • Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call your institution's emergency number.

    • Isolate: Restrict access to the spill area.

    • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

    • Cleanup (for small, contained spills only):

      • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels. [9]

      • Carefully scoop the absorbent material into a designated, labeled container for solid hazardous waste.

      • Decontaminate the spill area using the procedure described above.

    • Report: Report the incident to your supervisor and EHS office, regardless of size.

    References

    • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]

    • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

    • Hazardous Chemical Waste. (2025, September 18). The University of Tennessee Health Science Center. Retrieved from [Link]

    • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

    • RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

    • Drug Scheduling. (n.d.). U.S. Drug Enforcement Administration. Retrieved from [Link]

    • How to Dispose of Nitrile Gloves? (2025, November 7). Earth Safe PPE. Retrieved from [Link]

    • Federal Analogue Act. (2026, January 20). Wikipedia. Retrieved from [Link]

    • DEA Controlled Substance Regulations. (n.d.). Compliance Insight. Retrieved from [Link]

    • Phenylacetonitrile GHS Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

    • Orange Book - List of Controlled Substances and Regulated Chemicals. (2026, March 12). U.S. Drug Enforcement Administration. Retrieved from [Link]

    • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

    • Phenylacetonitrile Safety Data Sheet. (2010, September 20). Thermo Fisher Scientific. Retrieved from [Link]

    • 7 Tips for Effectively Managing Hazardous Waste in the Laboratory. (2022, March 24). Lab Manager. Retrieved from [Link]

    • Laboratory Chemical Disposal. (2024, January 2). Environmental Marketing Services. Retrieved from [Link]

    • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

    • Decontamination. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

    • Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

    • Nitrates - Standard Operating Procedure. (2012, December 14). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]

    • Management of Waste. (n.d.). Prudent Practices in the Laboratory, National Academies Press. Retrieved from [Link]

    • Decontamination and Waste Management. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

    • Phenylacetonitrile Safety Data Sheet. (n.d.). Kasturi Aromatics. Retrieved from [Link]

    • Decontamination, cleaning and disinfection. (2016, March). Harrogate and District NHS Foundation Trust. Retrieved from [Link]

    • Standard Operating Procedure for Equipment Decontamination. (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]

    • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

    Sources

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